Theophylline Sodium Acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNMXPUTQVFOA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4Na2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8002-89-9 | |
| Record name | Theophylline sodium acetate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008002899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophyllol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEOPHYLLINE SODIUM ACETATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YK6TWH9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of Theophylline Sodium Acetate
This guide provides a comprehensive overview and detailed protocols for the laboratory preparation of Theophylline Sodium Acetate, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is an equimolar mixture of theophylline sodium and sodium acetate, often containing one molecule of water of hydration.[1][2] It presents as a white, odorless, crystalline powder with a bitter taste.[1] This compound is soluble in water but insoluble in organic solvents like alcohol, chloroform, or ether.[1] Theophylline and its derivatives are primarily utilized as bronchodilators for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their activity as phosphodiesterase (PDE) inhibitors, adenosine receptor antagonists, and histone deacetylase (HDAC) activators.[3][4][5]
Synthesis Principle
The preparation of this compound is not a direct single-step synthesis of a new molecular entity but rather the formulation of a stable, equimolar salt mixture. The process involves two key stages:
-
Synthesis of Theophylline Sodium: Theophylline, a weakly acidic xanthine derivative, is reacted with a strong base, typically sodium hydroxide, to form the more soluble theophylline sodium salt.
-
Formation of the Equimolar Mixture: The synthesized theophylline sodium is then combined with an equimolar amount of sodium acetate to produce this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of theophylline sodium and the subsequent preparation of this compound.
3.1. Synthesis of Theophylline Sodium
This protocol is adapted from established procedures for the formation of theophylline salts.[6]
Materials and Reagents:
-
Theophylline (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Ethanol (96%)
-
Diethyl Ether
-
Deionized Water
-
Phosphorus Pentoxide (for desiccation)
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and filtration flask
-
Vacuum desiccator
Procedure:
-
In a round-bottom flask, dissolve theophylline (0.2 mol) in 120 mL of 50% aqueous ethanol. Heat the mixture to 80°C with stirring until all theophylline is dissolved.
-
Slowly add 50 mL of 4 N sodium hydroxide solution (0.2 mol) to the theophylline solution while maintaining the temperature at 80°C.
-
After the addition is complete, cool the reaction mixture in an ice bath to 0°C to induce the precipitation of theophylline sodium.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate sequentially with 50 mL of cold 96% ethanol and then with 100 mL of diethyl ether to remove any unreacted starting materials and residual solvent.
-
Dry the resulting anhydrous theophylline sodium salt in a vacuum desiccator over phosphorus pentoxide to a constant weight.
3.2. Preparation of this compound
Materials and Reagents:
-
Theophylline Sodium (anhydrous, prepared as above)
-
Sodium Acetate (anhydrous)
-
Deionized Water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Rotary evaporator or lyophilizer (optional, for solid product isolation)
Procedure:
-
Accurately weigh equimolar quantities of the prepared anhydrous theophylline sodium and anhydrous sodium acetate.
-
In a beaker, dissolve both components in a minimal amount of deionized water with stirring until a clear solution is obtained.
-
The resulting aqueous solution is this compound.
-
For the isolation of a solid product, the water can be removed by evaporation under reduced pressure using a rotary evaporator or by freeze-drying (lyophilization) to yield the final crystalline powder.
Quantitative Data
The table below summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| Theophylline | C₇H₈N₄O₂ | 180.16 |
| Sodium Hydroxide | NaOH | 40.00 |
| Theophylline Sodium | C₇H₇N₄NaO₂ | 202.14 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 |
| This compound | C₉H₁₀N₄Na₂O₄ | 284.18 |
Characterization
The identity and purity of the synthesized product can be confirmed using standard analytical techniques:
-
Melting Point: Theophylline has a melting range between 270°C and 274°C.[7][8]
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups of theophylline and acetate.
-
pH: A saturated solution of Theophylline Sodium Glycinate (a related compound) has a pH between 8.5 and 9.5, and a similar range would be expected for the acetate salt.[8]
-
Chromatography (HPLC): To determine the purity and quantify the amount of theophylline in the final product.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.
References
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uspbpep.com [uspbpep.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
The Cellular Choreography of Theophylline Sodium Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its sodium acetate salt is often utilized to improve solubility. While its clinical efficacy is well-established, a deeper understanding of its mechanism of action at the cellular level is crucial for optimizing its therapeutic use and for the development of novel drug candidates. This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways modulated by theophylline sodium acetate in cellular models. We will delve into its primary mechanisms of action, including phosphodiesterase inhibition, adenosine receptor antagonism, and histone deacetylase modulation, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action
Theophylline's therapeutic effects are not attributed to a single molecular target but rather to a complex interplay of multiple actions. The primary mechanisms that have been elucidated are:
-
Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits various PDE isoenzymes, with a notable effect on PDE3 and PDE4.[1] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2]
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2a, and A2b.[3][4] By blocking these receptors, theophylline counteracts the bronchoconstrictor and pro-inflammatory effects of adenosine.[3]
-
Histone Deacetylase (HDAC) Activation: At lower, anti-inflammatory concentrations, theophylline has been shown to activate HDACs, specifically HDAC2.[5][6] This action leads to the suppression of inflammatory gene expression.[6]
These core mechanisms trigger a cascade of downstream signaling events that ultimately result in the diverse physiological effects of theophylline, including bronchodilation, anti-inflammatory responses, and immunomodulation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the cellular effects of theophylline.
| Cellular Effect | Cell Line/Model | Parameter | Value | Reference |
| Apoptosis Induction | Human epithelial tumor cells | IC50 (48h) | 2.5 mM | [7] |
| HDAC Activation | A549 (human lung epithelium) | Maximal Activation | 10⁻⁵ M | [5] |
| HDAC Inhibition (at high conc.) | A549 (human lung epithelium) | Inhibition | 10⁻⁴ to 10⁻³ M | [5] |
| PI3K Inhibition | In vitro lipid kinase assay | IC50 (p110δ) | 75 µM | [2] |
| PI3K Inhibition | In vitro lipid kinase assay | IC50 (p110α) | 300 µM | [2] |
| PI3K Inhibition | In vitro lipid kinase assay | IC50 (p110β and p110γ) | 800 µM | [2] |
Signaling Pathways
Theophylline's engagement with its primary targets initiates several key signaling pathways.
PDE Inhibition and cAMP/PKA/CREB Pathway
By inhibiting PDEs, theophylline increases intracellular cAMP levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in anti-inflammatory responses and smooth muscle relaxation.
References
- 1. cAMP ELISA Kit - Intracellular (ab323511) | Abcam [abcam.com]
- 2. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Western blotting [bio-protocol.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Theophylline Sodium Acetate as a Phosphodiesterase (PDE) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic effects are largely attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor. Theophylline Sodium Acetate, a more soluble salt form, offers similar pharmacological activity. This technical guide provides an in-depth analysis of this compound's mechanism of action as a PDE inhibitor, its impact on key signaling pathways, and detailed experimental protocols for its study. While theophylline is known to inhibit multiple PDE isoforms, specific quantitative data on the inhibitory concentration (IC50) for each subtype is not consistently available in the literature, reflecting a need for further focused research in this area.
Introduction
Theophylline has long been utilized for its bronchodilatory and anti-inflammatory properties in the management of asthma and chronic obstructive pulmonary disease (COPD). While its clinical use has evolved with the advent of more selective therapeutic agents, the study of its mechanism of action continues to provide valuable insights into the roles of phosphodiesterases in cellular signaling and disease pathology. This compound is a salt of theophylline that enhances its solubility, facilitating its administration and use in experimental settings.
The primary mechanism of action of theophylline is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDEs, theophylline increases intracellular levels of these cyclic nucleotides, leading to a cascade of downstream effects that culminate in its therapeutic actions. Beyond PDE inhibition, it is also recognized that theophylline acts as an antagonist of adenosine receptors and can modulate histone deacetylase (HDAC) activity, contributing to its overall pharmacological profile.[2][3]
Mechanism of Action: Phosphodiesterase Inhibition
The phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), each with multiple isoforms that exhibit distinct substrate specificities (cAMP or cGMP), tissue distribution, and regulatory properties. Theophylline's non-selective nature means it can inhibit multiple PDE families, although its affinity for each varies. The inhibition of PDE, particularly isoforms PDE3 and PDE4, is considered central to its therapeutic effects in airway diseases.[2][4]
Impact on Cyclic Nucleotide Signaling
Inhibition of PDE leads to the accumulation of intracellular cAMP and cGMP.
-
cAMP: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In airway smooth muscle cells, this leads to relaxation and bronchodilation. In inflammatory cells, increased cAMP can suppress the release of pro-inflammatory mediators.[2]
-
cGMP: While theophylline's effects are more commonly associated with cAMP, inhibition of cGMP-degrading PDEs can also contribute to smooth muscle relaxation.
The following diagram illustrates the core mechanism of theophylline's action on the cAMP signaling pathway.
Quantitative Data on PDE Inhibition
A comprehensive analysis of the inhibitory activity of this compound against all PDE isoforms is limited in the existing literature. Theophylline is generally characterized as a non-selective inhibitor, with most of its therapeutic action in respiratory diseases attributed to the inhibition of PDE3 and PDE4. The table below summarizes the available quantitative data.
| PDE Isoform | IC50 (µM) | Tissue/Assay Condition | Reference |
| Total PDE | 665 | Human pregnant myometrium | [5] |
| PDE3 | Data not consistently available | - | - |
| PDE4 | Data not consistently available | - | - |
Note: The lack of specific IC50 values for this compound against a comprehensive panel of PDE isoforms represents a significant knowledge gap. The provided IC50 value is for theophylline's general PDE-inhibiting effect and may not be representative of its potency against individual isoforms.
Downstream Signaling Pathways
Theophylline's influence extends beyond simple bronchodilation, impacting key inflammatory signaling pathways.
Inhibition of NF-κB Activation
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. Theophylline has been shown to inhibit the activation of NF-κB.[3][6] It achieves this by preventing the degradation of the inhibitory protein IκBα.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. By preserving IκBα, theophylline effectively traps NF-κB in the cytoplasm, thereby suppressing the inflammatory cascade.[3][6]
Modulation of Interleukin-10 (IL-10) Production
Interleukin-10 is an anti-inflammatory cytokine that plays a crucial role in regulating the immune response. Some studies suggest that theophylline can increase the production of IL-10, which may contribute to its anti-inflammatory effects.[7] However, other research has indicated that low-dose theophylline does not significantly upregulate IL-10 in alveolar macrophages of asthmatic patients.[8] The dose-dependent and cell-type-specific effects of theophylline on IL-10 signaling require further investigation.
Adenosine Receptor Antagonism
In addition to PDE inhibition, theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[2][9] Adenosine is a nucleoside that can induce bronchoconstriction and promote inflammation. By blocking adenosine receptors, theophylline can counteract these effects, contributing to its bronchodilatory and anti-inflammatory actions.[9] This dual mechanism of action distinguishes theophylline from more selective PDE inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound as a PDE inhibitor.
Phosphodiesterase (PDE) Activity Assay (Radiometric Method)
This protocol is adapted from a standard two-step radioassay for measuring cAMP-specific PDE activity.[1]
Materials:
-
This compound
-
Purified PDE enzyme or cell/tissue lysate
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 1 mM dithiothreitol)
-
[³H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP (cold substrate)
-
Snake venom phosphatase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known amount of PDE enzyme or lysate, and varying concentrations of this compound (or vehicle control).
-
Initiation: Start the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP to a final desired concentration.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range of enzyme activity.
-
Termination: Stop the reaction by boiling the tubes for 1-2 minutes to denature the PDE enzyme.
-
Conversion to Adenosine: Cool the tubes on ice and add snake venom phosphatase. Incubate at 30°C to convert the [³H]-AMP product to [³H]-adenosine.
-
Separation: Add a slurry of anion-exchange resin to the tubes to bind the unreacted, negatively charged [³H]-cAMP.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation fluid.
-
Measurement: Measure the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE activity.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
PDE-Glo™ Phosphodiesterase Assay (Luminescence-Based)
This protocol is based on a commercially available assay kit (Promega).
Materials:
-
PDE-Glo™ Phosphodiesterase Assay Kit (containing PDE-Glo™ Termination Buffer, PDE-Glo™ Detection Solution, Kinase-Glo® Reagent)
-
This compound
-
Purified PDE enzyme
-
cAMP or cGMP substrate
-
Multi-well plates (white, opaque)
-
Luminometer
Procedure:
-
PDE Reaction: In a well of a multi-well plate, combine the purified PDE enzyme with the desired concentration of this compound and the cAMP or cGMP substrate in the appropriate reaction buffer.
-
Incubation: Incubate at room temperature for the desired time.
-
Termination and Detection: Add the PDE-Glo™ Termination Buffer to stop the PDE reaction, followed by the PDE-Glo™ Detection Solution. This solution contains ATP and a protein kinase that is activated by the remaining cyclic nucleotide.
-
Kinase Reaction: The activated kinase phosphorylates a substrate, consuming ATP in the process. The amount of remaining ATP is inversely proportional to the PDE activity.
-
Luminescence Measurement: Add the Kinase-Glo® Reagent, which generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
Data Analysis: A higher luminescent signal indicates greater PDE inhibition. Calculate the IC50 value of this compound based on the dose-response curve.
Conclusion
This compound remains a valuable tool for researchers studying the roles of phosphodiesterases in health and disease. Its multifaceted mechanism of action, encompassing non-selective PDE inhibition, adenosine receptor antagonism, and potential modulation of other signaling pathways, provides a complex yet insightful pharmacological profile. While its broad activity has been largely superseded in clinical practice by more selective drugs, the study of theophylline continues to contribute to our understanding of intracellular signaling. A clear need exists for further research to fully characterize the inhibitory profile of this compound against the various PDE isoforms to better elucidate its precise molecular interactions and inform the development of future therapeutic agents.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Theophylline Sodium Acetate: A Histone Deacetylase Activator in Inflammatory Gene Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Theophylline, a methylxanthine derivative traditionally known for its bronchodilator effects through phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, has emerged as a significant modulator of the epigenome.[1][2] This technical guide delineates the role of Theophylline Sodium Acetate as an activator of histone deacetylases (HDACs), a mechanism central to its anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] At therapeutic concentrations, theophylline enhances HDAC activity, leading to the suppression of inflammatory gene expression.[3][5][6] This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on theophylline's effects on HDAC activity, and detailed experimental protocols for key assays.
Introduction: Theophylline's Evolving Mechanism of Action
For decades, the therapeutic effects of theophylline were primarily attributed to its ability to inhibit PDEs, leading to increased intracellular cyclic AMP, and to antagonize adenosine receptors.[1][2] However, these actions often require higher concentrations than those associated with its anti-inflammatory effects.[3] Research has unveiled a novel mechanism of action: the direct activation of HDACs.[3][5][6] This discovery has repositioned theophylline as a key player in epigenetic regulation, offering a molecular explanation for its efficacy in controlling chronic inflammation.
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In inflammatory conditions, there is often an increase in the activity of histone acetyltransferases (HATs), resulting in the acetylation of histones at the promoter regions of inflammatory genes and their subsequent activation. By activating HDACs, theophylline counteracts this process, leading to the deacetylation of histones and the suppression of inflammatory gene transcription.[3]
Quantitative Analysis of Theophylline's Effect on HDAC Activity
The activation of HDACs by theophylline is a concentration-dependent phenomenon. Low, therapeutic concentrations of theophylline have been shown to significantly increase HDAC activity, while higher concentrations may have an inhibitory effect.[3] The following tables summarize the key quantitative findings from in vitro and ex vivo studies.
| Cell Type | Theophylline Concentration | Effect on HDAC Activity | Reference |
| A549 (Human Lung Epithelial Cells) | 10⁻⁵ M | Maximum increase in HDAC activity | [3] |
| A549 (Human Lung Epithelial Cells) | 10⁻⁴ to 10⁻³ M | Inhibition of HDAC activity | [3] |
| Alveolar Macrophages (from non-smokers) | 10⁻⁵ M | Significant enhancement of HDAC activity | [3] |
| Alveolar Macrophages (from COPD patients) | 10⁻⁶ to 10⁻⁵ M | Approximately six-fold increase in HDAC activity | [4] |
| HDAC Isoform | Theophylline Concentration | Effect on Activity | Reference |
| HDAC1 (immunoprecipitated from A549 cells) | 10⁻⁵ M | Enhanced activity | [3] |
| HDAC2 (immunoprecipitated from A549 cells) | 10⁻⁵ M | Little to no effect | [3] |
| HDAC3 (immunoprecipitated from A549 cells) | 10⁻⁵ M | Enhanced activity | [3] |
Signaling Pathways
Direct HDAC Activation and Synergy with Corticosteroids
Theophylline's primary mechanism in suppressing inflammation involves the direct activation of HDACs. This enhanced HDAC activity is then available for recruitment by glucocorticoid receptors (GR) to the sites of active inflammatory gene transcription. This synergistic action with corticosteroids is crucial for its therapeutic efficacy.
Reversal of Corticosteroid Insensitivity via PI3K-δ Inhibition
In certain chronic inflammatory states like COPD, oxidative stress can lead to the activation of phosphoinositide 3-kinase delta (PI3K-δ). Activated PI3K-δ can phosphorylate and inactivate HDAC2, a key HDAC isoform involved in mediating the anti-inflammatory effects of corticosteroids. This inactivation of HDAC2 contributes to corticosteroid resistance. Theophylline has been shown to inhibit PI3K-δ, thereby preventing the inactivation of HDAC2 and restoring corticosteroid sensitivity.
Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay
This protocol is adapted from methodologies used to assess the direct effect of theophylline on HDAC activity in nuclear extracts.[3]
Objective: To measure the enzymatic activity of HDACs in the presence or absence of this compound.
Materials:
-
Nuclear protein extracts from cultured cells (e.g., A549)
-
³H-acetylated histone substrate
-
HDAC assay buffer (e.g., 15 mM Tris-HCl pH 8.0, 250 mM NaCl, 10% glycerol)
-
This compound solutions of varying concentrations
-
Stop solution (e.g., 1 M HCl, 0.4 M acetic acid)
-
Ethyl acetate
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the nuclear protein extract with the HDAC assay buffer.
-
Addition of Theophylline: Add the desired concentration of this compound or vehicle control to the reaction mixture.
-
Initiation of Reaction: Add the ³H-acetylated histone substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Extraction of Released Acetate: Add ethyl acetate to the tube, vortex vigorously, and centrifuge to separate the organic and aqueous phases. The released ³H-acetate will partition into the organic (upper) phase.
-
Quantification: Transfer an aliquot of the ethyl acetate phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the HDAC activity. Compare the activity in theophylline-treated samples to the vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the general steps to assess changes in histone acetylation at specific gene promoters in response to theophylline treatment.[3]
Objective: To determine if theophylline treatment leads to a decrease in histone acetylation at the promoter of a specific inflammatory gene (e.g., GM-CSF).
Materials:
-
Cultured cells (e.g., A549)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench formaldehyde)
-
Cell lysis buffer
-
Sonication equipment or micrococcal nuclease for chromatin shearing
-
Antibody specific for acetylated histones (e.g., anti-acetyl-Histone H4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the promoter region of the gene of interest
-
qPCR machine and reagents
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound and/or other stimuli (e.g., IL-1β). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the inflammatory gene of interest.
-
Data Analysis: Compare the amount of immunoprecipitated DNA in theophylline-treated cells to that in control cells. A decrease in the amount of amplified DNA indicates reduced histone acetylation at the specific promoter.
Conclusion
The recognition of this compound as an HDAC activator has provided a deeper understanding of its anti-inflammatory effects. This mechanism not only explains its clinical efficacy at low doses but also highlights its potential for synergistic use with corticosteroids. The ability of theophylline to restore corticosteroid sensitivity in conditions like COPD by inhibiting PI3K-δ and preserving HDAC2 activity is a particularly promising area for future therapeutic development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and leverage the epigenetic-modulating properties of theophylline.
References
- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenome-noe.net [epigenome-noe.net]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]
Theophylline Sodium Acetate: A Technical Guide on its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for over a century.[1][2] While the parent molecule has been extensively studied, its various salt forms, developed to improve solubility and clinical utility, have their own distinct historical and pharmacological nuances. This technical guide focuses on Theophylline Sodium Acetate, providing an in-depth overview of its discovery, history, and pharmacological properties. Due to a notable scarcity of literature specifically detailing the sodium acetate salt, this guide will draw upon the extensive research conducted on theophylline and its other salt forms, such as aminophylline, to present a comprehensive profile. This approach is taken with the explicit understanding that while the pharmacological actions are primarily attributed to the theophylline moiety, the salt form can influence physicochemical properties and, consequently, its pharmacokinetic profile.
Discovery and History of Theophylline
The journey of theophylline began in 1888 when it was first isolated from tea leaves by the German biologist Albrecht Kossel.[1][2] Seven years later, in 1895, its chemical synthesis was successfully achieved.[3] The initial clinical application of theophylline, documented in 1902, was as a diuretic.[2] It wasn't until two decades later that its bronchodilatory effects were recognized, leading to its use in the treatment of asthma.[2]
The development of various theophylline salts was primarily driven by the need to enhance its solubility in water, thereby facilitating parenteral administration. While aminophylline (a salt of theophylline with ethylenediamine) is the most well-known and studied, other salts, including this compound, were also formulated. Specific historical details regarding the initial synthesis and clinical introduction of this compound are not well-documented in publicly available literature. However, it is understood to be an equimolar mixture of theophylline sodium and sodium acetate.[4]
Pharmacological Properties
The pharmacological effects of this compound are attributable to the theophylline molecule. The primary mechanisms of action are:
-
Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, theophylline increases intracellular levels of these second messengers, leading to smooth muscle relaxation, particularly in the bronchial airways.[3]
-
Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[2] Adenosine is known to cause bronchoconstriction in asthmatic patients; therefore, by blocking its receptors, theophylline contributes to its bronchodilator effect.
-
Histone Deacetylase (HDAC) Activation: More recently, theophylline has been shown to possess anti-inflammatory properties by activating histone deacetylases (HDACs).[3] This action is thought to contribute to its therapeutic effects in chronic inflammatory airway diseases like asthma and COPD.
Pharmacokinetics
Detailed pharmacokinetic data specifically for this compound is limited. The following table summarizes the general pharmacokinetic parameters of theophylline, which are expected to be largely applicable to its sodium acetate salt upon dissociation.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~100% | [2] |
| Protein Binding | ~40% (primarily to albumin) | [2] |
| Metabolism | Hepatic (via CYP1A2, CYP2E1, CYP3A4) | [2] |
| Metabolites | 1,3-Dimethyluric acid, 1-Methylxanthine, 3-Methylxanthine | [2] |
| Elimination Half-life | 5-8 hours | [2] |
Pharmacodynamics
The pharmacodynamic effects of theophylline are dose-dependent. The following table outlines key effects observed at different plasma concentrations.
| Plasma Concentration (mg/L) | Effect | Reference |
| 5 - 15 | Therapeutic range for bronchodilation | |
| > 20 | Increased incidence of adverse effects | [3] |
| > 40 | Severe toxicity (seizures, arrhythmias) |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PDE activity.
Methodology:
-
Enzyme Source: Purified PDE isoforms (e.g., PDE3, PDE4) from a commercial source or isolated from relevant tissues (e.g., lung tissue).
-
Substrate: Radiolabeled cAMP or cGMP (e.g., [³H]-cAMP).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, and a 5'-nucleotidase.
-
Procedure: a. Pre-incubate the PDE enzyme with varying concentrations of this compound or a vehicle control. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate at 37°C for a defined period. d. Terminate the reaction by boiling or adding a stop solution. e. Add 5'-nucleotidase to convert the resulting 5'-AMP to adenosine. f. Separate the radiolabeled adenosine from the unreacted cAMP using ion-exchange chromatography. g. Quantify the amount of radiolabeled adenosine using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound and determine the IC₅₀ value.
Adenosine Receptor Binding Assay
Objective: To determine the affinity of this compound for adenosine receptors.
Methodology:
-
Receptor Source: Cell membranes prepared from cells expressing specific adenosine receptor subtypes (e.g., A₁, A₂A, A₂B).
-
Radioligand: A radiolabeled antagonist with high affinity for the target receptor (e.g., [³H]-DPCPX for A₁ receptors).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and adenosine deaminase.
-
Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of this compound or a vehicle control. b. To determine non-specific binding, a separate set of tubes containing a high concentration of a known unlabeled antagonist is included. c. Incubate at room temperature for a defined period to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by theophylline and a general workflow for its pharmacological evaluation.
References
Theophylline Sodium Acetate solubility in common laboratory solvents
An In-depth Technical Guide on the Solubility of Theophylline Sodium Acetate
Introduction
This compound is a combination of theophylline sodium and sodium acetate, designed to improve the solubility of theophylline, a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Theophylline itself has limited solubility in water, which can be a challenge for formulation development.[2] This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Solubility Profile
This compound is an equimolar mixture of theophylline sodium and sodium acetate.[1] Its solubility is primarily dictated by its components. The complex is generally more soluble in aqueous solutions compared to the parent theophylline molecule.
Data Presentation: Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its individual components in various common laboratory solvents. It is important to note that the solubility of the complex may differ from its individual constituents.
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | Soluble in ~25 parts (approx. 40 mg/mL) | Not Specified |
| Alcohol (Ethanol) | Insoluble[1] | Not Specified | |
| Theophylline (Anhydrous) | Water | 5.5 mg/mL[2], 8.3 mg/mL[3] | 25[1] |
| Ethanol | 12.5 mg/mL[3], ≥ 1 mg/mL[4] | Not Specified | |
| Methanol | 0.699 mg/mL[2] | Not Specified | |
| DMSO | ≥ 10 mg/mL[4], 15 mg/mL[5] | Not Specified | |
| Acetone | Slightly Soluble | Not Specified | |
| Sodium Acetate | Water | 46.5 g/100 mL[6][7] | 20[6][7] |
| Ethanol | 53 mg/mL[8] | 25[8] | |
| Methanol | 16 g/100 g[6][9] | 15[6][9] | |
| Acetone | 0.05 g/100 g[6][9] | 15[6][9] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in drug development. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Prepare multiple replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. A typical temperature for solubility studies is 25 °C or 37 °C to simulate physiological conditions.
-
The equilibration time is critical. It can range from 24 to 72 hours, depending on the compound and solvent system. The goal is to ensure that the concentration of the dissolved solute in the solvent reaches a constant value.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of theophylline in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and an acid modifier) is commonly used. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for theophylline (around 270 nm).[10]
-
UV-Vis Spectrophotometry: A simpler method suitable for preliminary studies. A calibration curve must be prepared by measuring the absorbance of several standard solutions of known concentrations at the analytical wavelength.[10]
-
-
-
Calculation of Solubility:
-
Calculate the concentration of theophylline in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol described above.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
The solubility of this compound is significantly enhanced in aqueous media compared to theophylline alone, which is the primary reason for its use in pharmaceutical formulations. While it is readily soluble in water, it is reportedly insoluble in ethanol.[1] For other organic solvents like DMSO and methanol, the solubility behavior would need to be empirically determined but can be inferred from the properties of its components. The standardized shake-flask protocol outlined provides a reliable framework for researchers to conduct these essential solubility studies, ensuring accurate and reproducible data crucial for formulation, toxicology, and preclinical studies.
References
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ≥99% (HPLC), powder, phosphodiesterase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Theophylline - LKT Labs [lktlabs.com]
- 6. sodium acetate [chemister.ru]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]
- 10. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crystalline Architecture of Theophylline Sodium Acetate: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the crystalline structure analysis of theophylline sodium acetate. This document outlines the current state of crystallographic knowledge and provides a generalized experimental framework for its analysis.
This compound, an equimolar mixture of theophylline sodium and sodium acetate, often incorporating water of hydration, is a compound of significant interest in the pharmaceutical industry.[1] A thorough understanding of its crystalline structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This guide synthesizes the available crystallographic data of its constituent components and presents a generalized, robust methodology for the complete structural elucidation of this compound.
Current State of Crystallographic Data
A detailed crystallographic study providing specific unit cell parameters, bond lengths, and atomic coordinates for the combined entity of this compound is not publicly available in established crystallographic databases. However, extensive research has been conducted on its individual components, theophylline and sodium acetate, providing a solid foundation for understanding the potential crystal packing and intermolecular interactions in the mixed salt.
Crystallographic Data for Theophylline
Theophylline (C₇H₈N₄O₂) is a well-characterized molecule with multiple known crystal structures, including anhydrous and monohydrate forms.[2][3] The crystal structure of theophylline has been a subject of numerous studies, often in the context of its complexes and co-crystals.[4][5][6]
Table 1: Representative Crystallographic Data for Theophylline
| Parameter | Theophylline (Anhydrous) | Theophylline Monohydrate |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pcab |
| a (Å) | 7.97 | 8.13 |
| b (Å) | 18.25 | 29.81 |
| c (Å) | 6.18 | 6.88 |
| β (°) | 111.4 | 90 |
| Volume (ų) | 836.5 | 1665.4 |
| Z | 4 | 8 |
Note: The values presented are representative and may vary slightly between different studies.
Crystallographic Data for Sodium Acetate
Sodium acetate (CH₃COONa) can exist in both anhydrous and hydrated forms, with the trihydrate being common.[1][7] The crystal structures of these forms have been determined, revealing details about the coordination of the sodium ion and the hydrogen bonding networks.[8][9][10]
Table 2: Representative Crystallographic Data for Sodium Acetate
| Parameter | Sodium Acetate (Anhydrous) | Sodium Acetate Trihydrate |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pmmn | C2/c |
| a (Å) | 3.25 | 12.475 |
| b (Å) | 12.35 | 10.407 |
| c (Å) | 5.20 | 10.449 |
| β (°) | 90 | 112.65 |
| Volume (ų) | 208.9 | 1253.9 |
| Z | 2 | 8 |
Note: The values presented are representative and may vary slightly between different studies.
Experimental Protocol for Crystalline Structure Analysis
The following outlines a generalized yet detailed methodology for the comprehensive crystalline structure analysis of this compound, from sample preparation to final structure validation.
Crystallization
The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction.
-
Solvent Screening : A systematic screening of various solvents (e.g., water, ethanol, isopropanol) and solvent mixtures is performed to identify conditions that yield single crystals.
-
Crystallization Technique : Slow evaporation of the solvent at a constant temperature is the most common technique. Other methods, such as vapor diffusion and cooling crystallization, can also be employed.
-
Crystal Harvesting : Once formed, crystals of suitable size and quality are carefully harvested and prepared for mounting.
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystal.
-
Crystal Mounting : A selected single crystal is mounted on a goniometer head.
-
Data Collection : The crystal is placed in an intense, monochromatic X-ray beam. The diffracted X-rays are detected as the crystal is rotated.[11] Modern diffractometers automate this process, collecting a complete dataset of reflections.
-
Data Processing : The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group.
Structure Solution and Refinement
Computational methods are used to solve the crystal structure from the processed diffraction data.
-
Structure Solution : Ab initio methods, such as direct methods or dual-space recycling, are used to determine the initial positions of the atoms.
-
Structure Refinement : The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate atomic coordinates and thermal parameters.
-
Validation : The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a complementary technique used for phase identification and to assess the bulk purity of the crystalline material.[12][13][14][15]
-
Sample Preparation : A finely ground powder of the crystalline material is prepared.
-
Data Collection : The powder sample is exposed to an X-ray beam, and the diffracted X-rays are detected over a range of angles (2θ).
-
Analysis : The resulting diffraction pattern is a fingerprint of the crystalline phase and can be compared to simulated patterns from single-crystal data or to databases of known phases.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the crystalline structure analysis of this compound.
Caption: Experimental workflow for the crystalline structure analysis.
Conclusion
While a definitive crystal structure of this compound remains to be published, this guide provides a comprehensive overview of the crystallographic characteristics of its constituent parts and a detailed, generalized protocol for its complete structural elucidation. The application of the described experimental workflow will enable researchers to obtain the crucial crystallographic data necessary to understand and control the solid-state properties of this important pharmaceutical compound. Such knowledge is indispensable for the rational design and development of stable and effective drug products.
References
- 1. Sodium acetate - Wikipedia [en.wikipedia.org]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Physical stability enhancement and antimicrobial properties of a sodium ionic cocrystal with theophylline - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium acetate - Crystal growing [en.crystalls.info]
- 8. journals.iucr.org [journals.iucr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iosrphr.org [iosrphr.org]
An In-depth Technical Guide on the Degradation Pathways and Byproducts of Theophylline Sodium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and resulting byproducts of theophylline, the active component in theophylline sodium acetate. Understanding the stability of this widely used bronchodilator is critical for ensuring its safety, efficacy, and quality throughout its lifecycle. This document details findings from forced degradation studies, including oxidative, photolytic, and microbial degradation, and outlines the experimental protocols used to elicit and analyze these processes.
Introduction to Theophylline Stability
Theophylline, a methylxanthine derivative, is formulated as a salt, such as this compound, to enhance its solubility. The degradation of the final drug product is primarily governed by the stability of the theophylline molecule itself. Forced degradation studies are essential in drug development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[1][3]
Major Degradation Pathways and Byproducts
Theophylline degrades through several key pathways, including oxidation, photolysis, and microbial action. These pathways lead to a range of byproducts, primarily through demethylation and oxidation of the xanthine core.
Oxidative stress, often simulated using agents like hydrogen peroxide (H₂O₂), and exposure to UV light are significant drivers of theophylline degradation. The primary mechanisms involved are hydroxylation at the C8 position and demethylation at the N1 and N3 positions.[4]
The initial and most prominent degradation product formed through these pathways is 1,3-dimethyluric acid .[4] Subsequent demethylation of theophylline leads to the formation of 1-methylxanthine and 3-methylxanthine .[4][5] These intermediates can be further oxidized or demethylated, leading to a cascade of other byproducts, including xanthine and uric acid.[5][6]
A proposed pathway for the hydroxyl radical (•OH)-induced degradation of theophylline is illustrated below.[4][7]
Certain microorganisms, particularly fungi of the Aspergillus genus and bacteria like Pseudomonas putida, can degrade theophylline.[5][6] The primary microbial degradation pathway is N-demethylation , which is also observed in oxidative degradation.[6][8] Fungal degradation of theophylline primarily yields 3-methylxanthine and its subsequent demethylated product, xanthine .[6] Oxidation also occurs, leading to byproducts such as 1,3-dimethyluric acid, 3-methyluric acid, and uric acid.[6][9]
The degradation pathways can vary slightly between different microbial species. For instance, Aspergillus ustus and Aspergillus tamarii exhibit common pathways but also unique transformations.[9]
Summary of Degradation Byproducts
The table below summarizes the major degradation byproducts of theophylline identified under various stress conditions.
| Degradation Byproduct | Formation Pathway(s) | Stress Condition(s) | Reference(s) |
| 1,3-Dimethyluric Acid | Oxidation (Hydroxylation) | Oxidative, Photolytic, Microbial | [6],[4] |
| 3-Methylxanthine | N-Demethylation | Oxidative, Photolytic, Microbial | [6],[5],[4] |
| 1-Methylxanthine | N-Demethylation | Oxidative, Photolytic, Microbial | [5],[4] |
| Xanthine | N-Demethylation | Oxidative, Photolytic, Microbial | [6],[5] |
| Uric Acid | Oxidation | Microbial | [6],[5] |
| 3-Methyluric Acid | Oxidation | Microbial | [6] |
Quantitative Data from Degradation Studies
Quantitative analysis from forced degradation studies provides insights into the rate and extent of degradation under specific conditions.
The presence of certain inorganic ions in solution can impact the efficiency of photolytic degradation. For example, nitrate ions (NO₃⁻) can reduce the degradation rate by scavenging the primary oxidant, •OH radicals.[4]
| Concentration of NaNO₃ | Degradation Reduction |
| 6 x 10⁻⁴ mol dm⁻³ | ~20% |
| 1 x 10⁻³ mol dm⁻³ | ~60% |
| Data sourced from H₂O₂/UV photolysis experiments.[4] |
The bioconversion of theophylline by fungal strains can be quantified to assess their metabolic capacity.
| Fungal Strain | Initial Theophylline | Major Metabolite | Concentration of Metabolite |
| A. ustus | 300 mg/L | 3-Methylxanthine | 129.48 ± 5.81 mg/L |
| A. tamarii | 300 mg/L | Xanthine | 159.11 ± 10.8 mg/L |
| Data from a 7-day cultivation period.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of degradation studies. Below are typical protocols for forced degradation and the analytical methods used for quantification.
Forced degradation studies are conducted according to ICH guidelines to establish the intrinsic stability of a drug substance.[10][11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Typical Stress Conditions:
-
Acid Hydrolysis : 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).[3]
-
Alkaline Hydrolysis : 0.1 N NaOH at room temperature.[3]
-
Oxidative Degradation : 3% to 30% H₂O₂ at room temperature.[12]
-
Thermal Degradation : Heating the solid drug or a solution at temperatures like 105°C for a specified time.[11][13]
-
Photolytic Degradation : Exposing the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[14]
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify theophylline from its degradation products.
-
Method 1: Theophylline and its Degradants [3]
-
Column : Hi-Q-Sil C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Acetonitrile and 50 mM sodium acetate buffer (15:85, v/v), with the pH adjusted to 6.5.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 270 nm.
-
Retention Time (Theophylline) : Approximately 8.6 min.
-
-
Method 2: Simultaneous Estimation with Salbutamol Sulphate [15]
-
Column : C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Methanol and 20 mM potassium dihydrogen phosphate (30:70, v/v), with the pH adjusted to 3.0 using orthophosphoric acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 276 nm.
-
Retention Time (Theophylline) : Approximately 13.36 min.
-
For the structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) are employed.
-
Protocol Example [4]
-
UPLC System : Waters Acquity H class with a BEH C18 column (50 mm × 2.1 mm × 1.7 µm).
-
Mass Spectrometer : Waters Xevo G2 Q-TOF HRMS.
-
Analysis : The system separates the degradation products before they are ionized and their mass-to-charge ratio is determined, allowing for identification based on accurate mass measurements.
-
Conclusion
The degradation of this compound is a multifaceted process primarily involving oxidation and demethylation of the theophylline moiety. The principal degradation products include 1,3-dimethyluric acid, 3-methylxanthine, and 1-methylxanthine. A thorough understanding of these pathways, facilitated by robust forced degradation studies and validated stability-indicating analytical methods, is paramount for the development of safe, stable, and effective pharmaceutical products. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the pharmaceutical industry.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. mdpi.com [mdpi.com]
- 5. Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, characterization and application of theophylline-degrading Aspergillus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. impactfactor.org [impactfactor.org]
- 12. saudijournals.com [saudijournals.com]
- 13. journals.innovareacademics.in [journals.innovareacademics.in]
- 14. ajpsonline.com [ajpsonline.com]
- 15. omicsonline.org [omicsonline.org]
Methodological & Application
Application Notes and Protocols for In Vitro Experimental Design of Theophylline Sodium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative and the active component of Theophylline Sodium Acetate, has been a cornerstone in the treatment of respiratory diseases for many years. While its bronchodilatory effects are well-established, its anti-inflammatory and immunomodulatory properties are of increasing interest in drug development. These effects are attributed to several key mechanisms of action that can be investigated through various in vitro experimental designs.
This document provides detailed application notes and protocols for the in vitro experimental design and setup to study the multifaceted effects of this compound. The primary mechanisms of action covered include:
-
Histone Deacetylase (HDAC) Activation: Theophylline can enhance the activity of HDACs, leading to the suppression of inflammatory gene expression.
-
Phosphodiesterase (PDE) Inhibition: As a non-selective PDE inhibitor, theophylline increases intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation.
-
Adenosine Receptor Antagonism: Theophylline can block adenosine receptors, which may contribute to both its therapeutic and side effects.
-
Modulation of Cytokine Release: Theophylline has been shown to alter the production of both pro- and anti-inflammatory cytokines.
-
Induction of Apoptosis: Theophylline can induce programmed cell death in inflammatory cells, such as neutrophils and eosinophils.
These protocols are designed to provide researchers with a robust framework for investigating the in vitro pharmacology of this compound.
Data Presentation
Table 1: In Vitro Efficacy of Theophylline
| Parameter | Target | Cell Line / System | Value | Reference |
| IC50 | Phosphodiesterase (Total) | Human Pregnant Myometrium | 665 µM | [1](--INVALID-LINK--) |
| Ki | Adenosine A1 Receptor | Bovine Brain Membranes | 12 µM | [2](--INVALID-LINK--) |
| Ki | Adenosine A2A Receptor | Human | 10.1 µM | [2](--INVALID-LINK--) |
| Ki | Adenosine A1 Receptor | Rat Brain Cortical Membranes | 8.5 µM | [2](--INVALID-LINK--) |
| Ki | Adenosine A2A Receptor | Rat | 16 µM | [3](--INVALID-LINK--) |
| EC50 | Inhibition of TNF-α release | Human Monocytes | ~30-50 µM | [4](--INVALID-LINK--) |
Table 2: Theophylline Concentration-Dependent Effects on HDAC Activity and Cytokine Release
| Cell Type | Stimulus | Theophylline Concentration | Effect | Reference |
| A549 Cells | - | 10⁻⁵ M | Maximal increase in HDAC activity | [5](--INVALID-LINK--) |
| Alveolar Macrophages | LPS (10 ng/mL) | 10⁻⁵ M | Maximal increase in LPS-suppressed HDAC activity | [5](--INVALID-LINK--) |
| Human Monocytes | LPS | 50 µM | ~41% inhibition of TNF-α release | [6](--INVALID-LINK--) |
| Human Monocytes | LPS | 100 µM | ~59% inhibition of TNF-α release | [6](--INVALID-LINK--) |
| Human Lung Fibroblasts (COPD) | - | 5 µg/mL | Decrease in IL-6 and IL-8 production | [7](--INVALID-LINK--) |
| Peripheral Blood Mononuclear Cells | - | 15 µg/dL | 2.8-fold increase in IL-10 production | [8](--INVALID-LINK--) |
Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay
This protocol is designed to measure the effect of theophylline on HDAC activity in cell lysates.
Materials:
-
A549 cells or other relevant cell line
-
This compound
-
Lysis Buffer (10 mM Tris-HCl, pH 6.5, 50 mM sodium bisulfite, 1% Triton X-100, 10 mM MgCl₂, 8.6% sucrose, complete protease inhibitor cocktail)
-
Nuclear Wash Buffer (10 mM Tris-HCl, 13 mM EDTA, pH 7.4)
-
HDAC assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Culture A549 cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻³ M) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Nuclear Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20 minutes.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Wash the nuclear pellet with Nuclear Wash Buffer.
-
Resuspend the nuclear pellet in the appropriate buffer for your HDAC assay kit.
-
-
HDAC Activity Measurement:
-
Perform the HDAC activity assay according to the manufacturer's instructions. This typically involves incubating the nuclear extract with a substrate that, when deacetylated by HDACs, produces a colorimetric or fluorescent signal.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the HDAC activity for each treatment group and normalize to the vehicle control.
-
Plot the dose-response curve to determine the EC50 of theophylline for HDAC activation.
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of theophylline on PDE activity.
Materials:
-
Purified PDE enzyme (e.g., from bovine brain or specific recombinant isoforms)
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
cAMP (substrate)
-
Snake venom nucleotidase
-
Inorganic pyrophosphatase
-
Reagent for phosphate detection (e.g., malachite green)
-
Microplate reader
Protocol:
-
Assay Preparation:
-
Prepare a solution of this compound at various concentrations.
-
Prepare the PDE enzyme solution in Assay Buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the PDE enzyme solution.
-
Add the this compound solutions or vehicle control to the wells.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding cAMP.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (if required by the kit).
-
Add snake venom nucleotidase and inorganic pyrophosphatase to convert the resulting AMP and pyrophosphate to adenosine and inorganic phosphate.
-
Add the phosphate detection reagent (e.g., malachite green) and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each theophylline concentration compared to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Adenosine Receptor Binding Assay
This competitive binding assay is used to determine the affinity of theophylline for adenosine receptors.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO cells stably expressing human A1 or A2A receptors).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)
-
Non-specific binding control (e.g., a high concentration of an unlabeled adenosine receptor agonist/antagonist like NECA).
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup:
-
In test tubes, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the theophylline concentration.
-
Determine the IC50 value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Cytokine Release Assay
This protocol measures the effect of theophylline on the release of pro- and anti-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-8, IL-10)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a suitable incubation period (e.g., 24 hours). Include unstimulated and vehicle-treated controls.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Perform ELISA for the target cytokines according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the effect of theophylline on cytokine release compared to the stimulated control.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the induction of apoptosis by theophylline in inflammatory cells.
Materials:
-
Neutrophils or eosinophils isolated from human peripheral blood
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Incubate the isolated inflammatory cells with different concentrations of this compound for a specified duration (e.g., 18-24 hours). Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Determine the dose-dependent effect of theophylline on the induction of apoptosis.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. researchgate.net [researchgate.net]
- 5. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theophylline suppresses the release of tumour necrosis factor-alpha by blood monocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Theophylline Sodium Acetate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, is a compound with a long history of use in clinical settings, primarily for the management of respiratory diseases.[1] In the realm of cell culture, Theophylline and its salt, Theophylline Sodium Acetate, serve as valuable tools for investigating a variety of cellular processes. Its multifaceted mechanism of action, which includes inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and activation of histone deacetylases (HDACs), makes it a subject of interest in numerous research areas, from inflammation and immunology to cancer biology.[1][2] this compound is often utilized for its enhanced solubility in aqueous solutions, facilitating its application in cell culture media.
This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, aimed at ensuring reproducibility and accuracy in research findings.
Mechanism of Action
Theophylline exerts its effects on cells through several key pathways:
-
Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of PDEs, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDEs, Theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that can influence cell proliferation, inflammation, and apoptosis.[1][3]
-
Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[4][5][6] Adenosine is a signaling molecule involved in various physiological processes, including inflammation and neurotransmission. By blocking adenosine receptors, Theophylline can modulate these processes.[1][7]
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, Theophylline has been shown to activate HDACs, particularly HDAC2.[8][9][10][11] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of inflammatory genes.[8][9] This action contributes to Theophylline's anti-inflammatory effects.
Data Presentation
Table 1: In Vitro Effects of Theophylline on Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| HeLa (Cervical Cancer) | 5 mM | 24 h | Down-regulation of SRSF3 expression, switch of p53 from alpha to beta isoform. | [12] |
| MCF-7 (Breast Cancer) | 10 mM | 24 h | Induction of apoptosis and cellular senescence, decreased colony formation, G2/M cell cycle arrest. | [13][14] |
| MCF-10A (Normal Breast) | 10 mM | 24 h | No significant effect on cell proliferation or morphology. | [12][13] |
| MDA-MB-231 (Breast Cancer) | 10 mM | 24 h | No significant effect on p53 or SRSF3. | [13] |
| A549 (Lung Carcinoma) | 0-500 µM | 2 h | Inhibition of NF-κB activation and I-κBα degradation, decreased IL-6 levels. | [2] |
| Human Bronchial Epithelial Cells (HBECs) | 10⁻⁵ M | Overnight | Potentiated the anti-inflammatory effects of corticosteroids. | [15] |
| Neutrophils | Not Specified | 16 h | Augmentation of apoptosis via adenosine A2A receptor antagonism. | [7] |
| Progenitor Cells (from asthmatic subjects) | 5 and 20 µg/ml | 14 days | Inhibition of colony formation and increased apoptosis. | [3][16] |
Table 2: Therapeutic and Experimental Concentrations of Theophylline
| Application | Concentration Range | Unit | Reference(s) |
| Therapeutic Range (Adults, Asthma) | 5-15 | µg/mL | [17] |
| Therapeutic Range (Children, Asthma) | 5-10 | µg/mL | [17] |
| Therapeutic Level (General) | 10-20 | mcg/mL | [17][18] |
| Toxic Level | >20 | mcg/mL | [17][18] |
| In Vitro PDE Inhibition | 1-1000 | µM | [2] |
| In Vitro HDAC Activation | 10⁻⁶ - 10⁻⁵ | M | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 100 mM).
-
Calculate the required mass of this compound powder using its molecular weight.
-
In a sterile tube, dissolve the calculated mass of this compound in the appropriate volume of sterile water or PBS.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile pipettes and tips
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Remove the old medium from the cell culture vessels.
-
Add the medium containing the appropriate concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if applicable).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Proceed with downstream assays such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or protein/gene expression analysis.
Mandatory Visualizations
Caption: Major signaling pathways modulated by Theophylline in a cellular context.
Caption: General experimental workflow for cell treatment with Theophylline.
References
- 1. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of theophylline and specific phosphodiesterase IV inhibition on proliferation and apoptosis of progenitor cells in bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theophylline is an antagonist of adenosine in human forearm arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. atsjournals.org [atsjournals.org]
- 11. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 17. Theophylline Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 18. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Theophylline in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Due to its narrow therapeutic index (typically 10-20 µg/mL in serum), monitoring its concentration in biological fluids is crucial to ensure efficacy and avoid toxicity.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and specific method for the quantification of theophylline in various biological matrices, including plasma, serum, urine, and saliva.[1][3][4] This document provides detailed protocols for the determination of theophylline in biological samples using HPLC.
Theophylline Sodium Acetate is a soluble form of theophylline, and in biological fluids, it dissociates to theophylline. Therefore, the methods described below are suitable for the quantification of theophylline following administration of this compound.
Principle
The method involves the extraction of theophylline and an internal standard (IS) from the biological matrix, followed by separation and quantification using reversed-phase HPLC with UV detection. The choice of extraction method and internal standard can be adapted based on the specific requirements of the study and the biological matrix being analyzed.
Experimental Protocols
Materials and Reagents
-
Theophylline (analytical standard)
-
Internal Standard (e.g., Hydroxyethyl theophylline, Theobromine, or Phenacetin)[3][5][6]
-
HPLC grade water[3]
-
Reagents for sample preparation (e.g., Trichloroacetic acid (TCA), Zinc Sulfate, Chloroform, Isopropanol, Ethyl acetate)[3][6][9]
-
Biological matrix (plasma, serum, urine) from a drug-free source for preparation of calibration standards and quality control samples.
Instrumentation
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Evaporator (if required)
Preparation of Solutions
-
Stock Solutions (Theophylline and Internal Standard): Prepare individual stock solutions of theophylline and the internal standard (e.g., 1 mg/mL) in methanol.[3][6] These solutions should be stored at 2-8°C.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase or an appropriate solvent to desired concentrations for spiking into the biological matrix to create calibration standards and quality control (QC) samples.[1][3]
-
Mobile Phase: A common mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol. For example, a mobile phase of water:acetonitrile (96:4 v/v) with the pH adjusted to 4.2 with glacial acetic acid can be used.[3] All mobile phases should be filtered through a 0.45 µm filter and degassed before use.[3]
Sample Preparation
The selection of a sample preparation method is critical for removing interfering substances from the biological matrix. Below are three common methods.
This is a simple and rapid method suitable for plasma and serum samples.[3]
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 760 µL of 2% zinc sulfate solution to precipitate proteins.[3] Alternatively, other precipitating agents like acetonitrile or trichloroacetic acid (TCA) can be used.[5][9][10]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion (e.g., 20 µL) into the HPLC system.
LLE offers a cleaner extract compared to protein precipitation.
-
To 1 mL of plasma, serum, or urine sample in a glass tube, add a known amount of the internal standard.
-
Add 5 mL of an extraction solvent (e.g., a mixture of chloroform and isopropanol (75:25 v/v) or ethyl acetate).[6][11]
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Inject a portion (e.g., 20 µL) into the HPLC system.
SPE provides the cleanest samples and can be used to concentrate the analyte.[12][13]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the biological sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute theophylline and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
HPLC Method Parameters
The following table summarizes typical HPLC parameters for the quantification of theophylline.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | Isocratic mixture of Water and Acetonitrile (e.g., 96:4 v/v) or Methanol and Water (e.g., 60:40 v/v)[1][3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 272 nm or 280 nm[1][3][4] |
| Column Temperature | Ambient or controlled at 25°C |
| Internal Standard | Hydroxyethyl theophylline or Theobromine[3][5] |
Data Presentation
Calibration Curve and Linearity
A calibration curve should be prepared by spiking drug-free biological matrix with known concentrations of theophylline. The concentration range should cover the expected therapeutic levels.
| Analyte | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Theophylline | Rabbit Plasma | 0.1 - 25[3] | > 0.99[3] |
| Theophylline | Human Plasma | 1 - 50[1] | > 0.98[11] |
| Theophylline | Human Urine | 1 - 50[1] | > 0.99 |
Method Validation Parameters
The method should be validated for its accuracy, precision, recovery, and limit of quantification (LOQ).
| Parameter | Plasma | Urine | Saliva |
| Recovery (%) | 94.85[1] | 101.39[1] | 100.45[1] |
| Intra-day Precision (%RSD) | < 10%[3] | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 10%[3] | < 10% | < 15% |
| Limit of Quantification (LOQ) (µg/mL) | 3.1[1] | 1.1[1] | 1.9[1] |
Visualizations
Experimental Workflow Diagrams
Caption: Protein Precipitation Workflow for Sample Preparation.
Caption: Liquid-Liquid Extraction Workflow for Sample Preparation.
Caption: Solid-Phase Extraction Workflow for Sample Preparation.
References
- 1. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Precipitation Procedures [sigmaaldrich.com]
- 10. Determination of theophylline in plasma using different capillary electrophoretic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Determination of theophylline in serum by molecularly imprinted solid-phase extraction with pulsed elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Theophylline Sodium Acetate in Phosphodiesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has long been utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are largely attributed to its role as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDEs, theophylline increases intracellular levels of these second messengers, leading to a cascade of downstream effects including smooth muscle relaxation and reduced inflammation.[1][4] Theophylline sodium acetate is a salt form of theophylline, often used in experimental settings for its solubility.
These application notes provide a comprehensive overview of the use of this compound in phosphodiesterase inhibition assays, including detailed experimental protocols and data presentation.
Mechanism of Action: Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cGMP, thereby terminating their signaling pathways. Different families of PDEs (PDE1-PDE11) exhibit varying specificities for cAMP and cGMP. Theophylline is known to be a non-selective PDE inhibitor, affecting multiple PDE families, primarily PDE3 and PDE4, and to a lesser extent, other isoforms.[4] This non-selective inhibition leads to a broad range of physiological effects.
Signaling Pathway of PDE Inhibition
The inhibition of PDEs by this compound leads to an accumulation of intracellular cAMP and cGMP. This elevation triggers downstream signaling cascades, as depicted in the following pathway diagram.
Caption: cAMP and cGMP signaling pathways and the inhibitory action of Theophylline.
Data Presentation: this compound Inhibition Profile
Theophylline is a non-selective phosphodiesterase inhibitor. While its inhibitory activity across all PDE families is widely acknowledged, comprehensive and directly comparable IC50 values are not consistently reported in the literature. The following table summarizes the available quantitative and qualitative data on the inhibitory effects of theophylline on various PDE isozymes.
| PDE Isozyme | Substrate | Theophylline IC50 (µM) | Notes |
| PDE3 | cAMP, cGMP | Not consistently reported | Theophylline is known to be an inhibitor of PDE3.[4] |
| PDE4 | cAMP | Not consistently reported | Theophylline is known to be an inhibitor of PDE4.[4] |
| PDE7A | cAMP | 343.5 |
IC50 values can vary depending on the assay conditions, enzyme source, and substrate concentration.
Experimental Protocols
A variety of assay formats can be used to measure phosphodiesterase activity and the inhibitory effects of compounds like this compound. The choice of assay depends on factors such as throughput requirements, sensitivity, and available equipment. Below are detailed protocols for common PDE inhibition assays.
General Experimental Workflow
The general workflow for a phosphodiesterase inhibition assay involves the incubation of the PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of an inhibitor. The amount of product formed is then quantified.
Caption: A generalized workflow for a typical phosphodiesterase inhibition assay.
Protocol 1: Fluorescence Polarization (FP) Based PDE Assay
This is a homogeneous assay format that is well-suited for high-throughput screening.
Materials:
-
PDE enzyme of interest
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Binding agent (specific for the fluorescent product)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
This compound stock solution
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute the PDE enzyme to the desired concentration in assay buffer.
-
Dilute the fluorescently labeled substrate in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound solutions or vehicle control to the wells of the microplate.
-
Add 10 µL of the diluted PDE enzyme solution to all wells except the "no enzyme" control wells.
-
Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the binding agent solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Read the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Colorimetric PDE Assay
This method relies on the detection of the phosphate group produced after the hydrolysis of the cyclic nucleotide.
Materials:
-
PDE enzyme of interest
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
This compound stock solution
-
96-well clear microplates
-
Microplate reader (absorbance)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute the PDE enzyme to the desired concentration in assay buffer.
-
Prepare a solution of cAMP or cGMP in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the diluted this compound solutions or vehicle control to the wells of the microplate.
-
Add 10 µL of the PDE enzyme solution to all wells except the "no enzyme" control.
-
Add 10 µL of 5'-Nucleotidase to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the cAMP or cGMP substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the color by adding 50 µL of the phosphate detection reagent.
-
Incubate at room temperature for 15-20 minutes.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings to the amount of phosphate produced.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Protocol 3: Radiolabeled PDE Assay
This is a highly sensitive method that uses a radiolabeled substrate.
Materials:
-
PDE enzyme of interest
-
[³H]-cAMP or [³H]-cGMP
-
Unlabeled cAMP or cGMP
-
Snake venom 5'-nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
This compound stock solution
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute the PDE enzyme in assay buffer.
-
Prepare a substrate solution containing a mixture of [³H]-cAMP or [³H]-cGMP and unlabeled cyclic nucleotide in assay buffer.
-
-
Assay Protocol:
-
In microcentrifuge tubes, add 50 µL of the diluted this compound solutions or vehicle control.
-
Add 50 µL of the PDE enzyme solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by boiling the tubes for 2 minutes.
-
Cool the tubes on ice.
-
Add 25 µL of snake venom 5'-nucleotidase and incubate at 37°C for 10 minutes.
-
Add 400 µL of a slurry of the anion-exchange resin to each tube to bind the unreacted substrate.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the radiolabeled nucleoside product) to a scintillation vial.
-
Add scintillation fluid and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
This compound serves as a valuable tool for studying phosphodiesterase activity due to its well-established, non-selective inhibitory properties. The selection of an appropriate assay methodology will depend on the specific research goals and available resources. The protocols provided herein offer detailed guidance for conducting robust and reliable PDE inhibition assays to characterize the effects of this compound and other potential PDE inhibitors. These studies are essential for understanding the therapeutic potential and mechanism of action of such compounds in various physiological and pathological processes.
References
- 1. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Theophylline Sodium Acetate Preparation for Animal Model Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Theophylline, a methylxanthine compound found in tea, is widely used in research and clinical settings as a bronchodilator, diuretic, and cardiac stimulant.[1] Its primary mechanisms of action include inhibition of phosphodiesterase (PDE), antagonism of adenosine receptors, and activation of histone deacetylase (HDAC).[1][2][3] Theophylline Sodium Acetate is an equimolar mixture of theophylline sodium and sodium acetate, which enhances the aqueous solubility of theophylline.[1] This document provides detailed protocols for the preparation and administration of this compound for use in various animal models, ensuring consistency and reproducibility in preclinical research.
Physicochemical Properties and Solubility
Theophylline itself has limited water solubility, but its salt forms, such as this compound, are more soluble.[1][4]
| Property | Description | Reference(s) |
| Chemical Composition | An equimolar mixture of theophylline sodium and sodium acetate, containing one molecule of water. | [1] |
| Appearance | White, odorless, crystalline powder with a bitter taste. | [1] |
| Solubility | Soluble in approximately 25 parts of water. Insoluble in alcohol, chloroform, or ether. | [1] |
| Stability | Solutions should be protected from light to prevent potential discoloration.[5] Store injectable solutions at 20°C to 25°C and protect from freezing. Do not use if crystals precipitate.[6] | [5][6] |
| Mechanism of Action | Non-selective phosphodiesterase (PDE) inhibitor, adenosine receptor antagonist, histone deacetylase (HDAC) activator. | [1][2][7] |
Recommended Dosages and Administration Routes
Dosage can vary significantly depending on the animal model, research objective, and administration route. Linear pharmacokinetics in rats are generally observed for doses not exceeding 10 mg/kg.[8]
| Species | Route of Administration | Recommended Dosage Range | Notes | Reference(s) |
| Mouse | Intraperitoneal (IP) | 10 mg/kg | Used in a study investigating remyelination, administered daily. | [9] |
| Rat | Oral (PO) | 10 mg/kg, every 12 hours | Standard dosage recommendation. | [6] |
| Rat | Oral (PO) | 6 - 115 mg/kg | A dose-dependent elimination study found that linear pharmacokinetics apply only to doses up to 10 mg/kg. | [8] |
| Dog | Oral (PO) | 20 - 160 mg/kg | An acute toxicity study found that toxicity occurs at higher plasma concentrations in dogs (37–60 µg/ml) compared to humans (>20 µg/ml). | [10] |
| Camel | Intravenous (IV) | 2.36 - 7.5 mg/kg | A pharmacokinetic study recommended a dosage of 7.5 mg/kg every 12 hours to achieve therapeutic serum concentrations. | [11] |
| Calf | Oral (PO) | 28 mg/kg, once daily | Used as an ancillary therapeutic agent for bovine respiratory disease. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the preparation of a sterile 10 mg/mL stock solution. Adjustments can be made based on the desired final concentration and dosage volume.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or sterile 0.9% saline
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringes (10 mL, 5 mL, 1 mL)
-
Sterile needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculation: Determine the required mass of this compound. For a 10 mg/mL solution in a 20 mL final volume, you will need 200 mg.
-
Weighing: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile 50 mL conical tube.
-
Dissolution: Add a portion (e.g., 15 mL) of sterile WFI or saline to the conical tube. Vortex thoroughly until the powder is completely dissolved. This compound is soluble in about 25 parts water, so ensure sufficient solvent is used.[1]
-
Volume Adjustment: Add the remaining vehicle to reach the final desired volume (20 mL). Mix gently to ensure homogeneity.
-
Sterilization: Draw the solution into a sterile 10 mL syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Filtering: Filter the solution into a new, sterile vial. This step ensures the final preparation is sterile for parenteral administration.[13][14]
-
Storage: Store the final sterile solution at controlled room temperature (20°C to 25°C), protected from light.[6] Do not use if precipitate forms.
Protocol 2: Oral Gavage (PO) Administration in Rodents
Oral gavage is a common method for precise oral dosing in rodents.[15] Using palatable mixtures or training animals to drink from a syringe are preferred alternatives to reduce stress.[16]
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch curved for mice; 18-gauge for rats)[15]
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Weighing: Weigh the animal to calculate the precise injection volume.
-
Dose Calculation: Volume (mL) = (Animal Weight (kg) x Dosage (mg/kg)) / Concentration (mg/mL).
-
Syringe Preparation: Draw the calculated volume into the syringe. Ensure all air bubbles are removed.
-
Restraint: Restrain the animal firmly but gently to prevent movement. For mice, scruffing the back of the neck is effective.
-
Gavage: Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle. The animal should swallow the tube as it is advanced.
-
Administration: Once the needle is in the stomach, administer the solution slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[16]
Protocol 3: Intraperitoneal (IP) Injection in Rodents
IP injection is a common route for systemic administration.[17] Care must be taken to avoid injecting into abdominal organs.[18]
Materials:
-
Sterile, prepared this compound solution (warmed to room/body temperature)[18]
-
Sterile syringe and needle (see table below)
-
Animal scale
| Species | Needle Gauge | Maximum Injection Volume | Reference(s) |
| Mouse | 25-27 G | < 10 mL/kg | [17] |
| Rat | 23-25 G | < 10 mL/kg | [17] |
Procedure:
-
Dose Calculation: Calculate the required volume based on the animal's weight.
-
Restraint: Restrain the animal with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.
-
Site Identification: The injection should be administered in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[17]
-
Injection: Insert the needle, bevel up, at a 30-40° angle into the identified site.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or an organ (no colored fluid).
-
Administration: Inject the solution smoothly and steadily.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Theophylline Signaling Pathways
Theophylline exerts its effects through multiple cellular pathways. It acts as a non-selective inhibitor of phosphodiesterases (PDEs), which increases intracellular cyclic AMP (cAMP). It also blocks adenosine receptors and, at low doses, activates histone deacetylase 2 (HDAC2), which is implicated in myelination processes.[2][7][19]
References
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theophylline Induces Remyelination and Functional Recovery in a Mouse Model of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ≥99% (HPLC), powder, phosphodiesterase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Theophylline – Rat Guide [ratguide.com]
- 7. Adenosine - Wikipedia [en.wikipedia.org]
- 8. Dose-dependent elimination of theophylline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 12. Pharmacokinetic properties of theophylline given intravenously and orally to ruminating calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. services.anu.edu.au [services.anu.edu.au]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. Theophylline Induces Remyelination and Functional Recovery in a Mouse Model of Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Theophylline Sodium Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo studies investigating the anti-inflammatory and bronchodilatory effects of Theophylline Sodium Acetate. The methodologies are based on established animal models of airway inflammation and hyperresponsiveness.
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years.[1] Its therapeutic effects are attributed to multiple mechanisms of action, including inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and activation of histone deacetylases (HDACs).[2][3] this compound is a soluble salt form of theophylline, described as an equimolar mixture of theophylline sodium and sodium acetate, which facilitates its administration in aqueous solutions.[2]
These protocols detail the use of this compound in rodent models to assess its efficacy in mitigating key features of asthma and lung inflammation.
Data Presentation
The following tables summarize key quantitative data derived from in vivo studies with theophylline, providing a reference for dose selection and expected outcomes.
Table 1: Theophylline Dosage and Effects in Rodent Models
| Animal Model | Species | Route of Administration | Theophylline Dose Range | Observed Effects | Reference(s) |
| Toxicity Study | Rat (F344) | Gavage (in corn oil) | 12.5 - 400 mg/kg/day | Acute toxicity at 400 mg/kg. Weight gain depression at higher doses. | [4] |
| Toxicity Study | Mouse (B6C3F1) | Gavage (in corn oil) | 12.5 - 400 mg/kg/day | Less sensitive than rats; 400 mg/kg was acutely toxic. | [4] |
| Anti-inflammatory | Rat | p.o. | 100 mg/kg | Significant anti-inflammatory activity in a carrageenan-induced paw edema model. | [5] |
| Behavioral Study | Rat | s.c. | 3 - 30 mg/kg | Behavioral activation observed. | [6] |
Table 2: Pharmacokinetic Parameters of Theophylline in Rats
| Parameter | Value | Condition | Reference(s) |
| Elimination Half-life | ~70 minutes | Doses ≤ 10 mg/kg | [7] |
| Elimination Half-life | ~4 hours (initial) | Doses of 52 or 115 mg/kg | [7] |
| Pharmacokinetics | Linear | Doses not exceeding 10 mg/kg | [7] |
| Pharmacokinetics | Capacity-limited | Doses above 10 mg/kg | [7] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Lung Injury Model in Rats
This protocol describes the induction of acute lung injury using LPS and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free saline
-
Anesthetics (e.g., ketamine/xylazine)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Myeloperoxidase (MPO) activity assay kit
-
Evans blue dye
Experimental Workflow:
Caption: Workflow for LPS-induced lung injury study.
Detailed Steps:
-
Animal Acclimatization: House male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign rats to the following groups (n=6-8 per group):
-
Control group: Intratracheal saline.
-
LPS + Vehicle group: Intraperitoneal (i.p.) vehicle followed by intratracheal LPS.
-
LPS + this compound group: i.p. This compound followed by intratracheal LPS.
-
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in pyrogen-free saline for injection. A typical dose to investigate would be in the range of 10-50 mg/kg.
-
Drug Administration: Administer the prepared this compound solution or vehicle (saline) via i.p. injection.
-
Induction of Lung Injury: One hour after drug administration, anesthetize the rats and instill LPS (3 mg/kg in sterile saline) intratracheally.[8]
-
Endpoint Collection: 24 hours after LPS instillation, euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage to collect BAL fluid (BALF).
-
Tissue Collection: Harvest the lungs for histological analysis and biochemical assays.
-
Analysis:
-
BALF Analysis: Perform total and differential cell counts on the BALF. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Lung Tissue Analysis: Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Process another portion for histopathological examination (H&E staining).
-
Protocol 2: Evaluation of Bronchodilatory Effects in an Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol outlines the induction of an allergic asthma phenotype in mice and the assessment of this compound's ability to reduce airway hyperresponsiveness.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Methacholine
-
Whole-body plethysmograph or forced oscillation technique equipment (e.g., FlexiVent)
-
Sterile saline
Experimental Workflow:
Caption: Workflow for OVA-induced asthma study in mice.
Detailed Steps:
-
Sensitization:
-
Day 0: Sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µL saline.
-
Day 14: Administer a booster i.p. injection of 20 µg OVA in alum.
-
-
Challenge:
-
Days 21, 22, and 23: Expose the sensitized mice to an aerosol of 1% OVA in saline for 30 minutes.
-
-
Drug Administration:
-
Day 24: Administer this compound (e.g., 10-50 mg/kg, i.p.) or vehicle (saline) 1 hour before the assessment of airway hyperresponsiveness.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
Anesthetize the mice and place them in a whole-body plethysmograph or connect them to a forced oscillation system.[4][9]
-
Establish a stable baseline reading.
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway resistance.[10][11]
-
-
Endpoint Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Perform bronchoalveolar lavage to collect BALF for differential cell counts and cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Collect lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production (PAS staining).
-
Signaling Pathways
Theophylline exerts its effects through multiple signaling pathways. The following diagram illustrates the key mechanisms of action.
Caption: Key mechanisms of action of Theophylline.
These detailed protocols and supporting information are intended to guide researchers in the design and execution of in vivo studies to evaluate the therapeutic potential of this compound. Proper ethical considerations and adherence to animal welfare guidelines are paramount in conducting such research.
References
- 1. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 5. Frontiers | Molecular Dynamics of Lipopolysaccharide-Induced Lung Injury in Rodents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
- 9. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Measurement of airway hyperresponsiveness [bio-protocol.org]
Application of Theophylline Sodium Acetate in Respiratory Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, the active component of Theophylline Sodium Acetate, has been a cornerstone in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), for many years.[1][2] While its use as a primary bronchodilator has evolved with the advent of more targeted therapies, recent research has refocused on its potent anti-inflammatory and immunomodulatory properties, especially at lower concentrations.[3] This document provides detailed application notes and experimental protocols for researchers investigating the multifaceted roles of this compound in respiratory disease models.
Application Notes
This compound offers a broad spectrum of research applications in respiratory diseases, primarily stemming from its complex mechanisms of action. These include:
-
Bronchodilation: By inhibiting phosphodiesterases (PDEs) III and IV, theophylline increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of bronchial smooth muscles.[1][3][4]
-
Anti-inflammatory Effects: At lower, sub-bronchodilator concentrations, theophylline exhibits significant anti-inflammatory activity. This is mediated through several pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of histone deacetylase-2 (HDAC2), which is crucial for reducing the expression of inflammatory genes.[1][5][6]
-
Immunomodulation: Theophylline can modulate the immune response by increasing the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10).[1]
-
Adenosine Receptor Antagonism: Theophylline also acts as a non-selective adenosine receptor antagonist, contributing to its effects on airway responsiveness.[1][4]
These mechanisms make this compound a valuable tool for studying the pathophysiology of asthma and COPD, investigating novel anti-inflammatory pathways, and exploring potential therapeutic synergies with other drugs, such as corticosteroids.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative effects of theophylline on key clinical endpoints in patients with asthma and COPD.
Table 1: Effect of Theophylline on Forced Expiratory Volume in 1 second (FEV1) in Patients with Stable COPD
| Study / Comparison | Number of Patients | Theophylline Dose | Duration of Treatment | Mean Difference in FEV1 (L) (95% CI) | p-value | Reference |
| Theophylline + β2-agonists vs. Placebo | 8 studies included in meta-analysis | Varied | Varied | 0.27 (0.11 to 0.43) | <0.05 | [7] |
| Theophylline + Salbutamol vs. Placebo | 24 | Theophylline + Salbutamol | 2 weeks | Significant increase | <0.001 | [7] |
| Theophylline vs. Salbutamol vs. Combination | 25 | Theophylline, Salbutamol, or both | Not specified | 13.5% (Theo), 16.2% (Sal), 31.3% (Combo) improvement | Not specified | [7] |
| Additional Theophylline to Inhaled Therapy | 1086 | Oral | Varied | 0.08 (0.06 to 0.09) | <0.00001 | [4] |
Table 2: Effect of Theophylline on Exacerbation Rates in Patients with COPD
| Study / Comparison | Number of Patients | Theophylline Dose | Duration of Treatment | Outcome Measure | Result (95% CI) | p-value | Reference |
| Low-dose Theophylline + ICS vs. Placebo + ICS | 1567 | Low-dose | 1 year | Mean exacerbations per year | 2.24 (Theo) vs 2.23 (Placebo) | Not significant | [1] |
| Theophylline vs. No Theophylline | 2992 (matched) | First prescription | 42 months | Hazard Ratio for exacerbation | 1.41 (1.24 to 1.60) | Not specified | [2] |
| Theophylline + Prednisone vs. Placebo | 1142 | 100 mg twice daily | 48 weeks | Annualised exacerbation rate | 0.89 (Theo+Pred) vs 1.00 (Placebo) | Not significant | |
| Theophylline + Placebo vs. Placebo | 1142 | 100 mg twice daily | 48 weeks | Annualised exacerbation rate | 0.86 (Theo+Plac) vs 1.00 (Placebo) | 0.101 | |
| Additional Theophylline to Inhaled Therapy | 2450 | Oral | Varied | Odds Ratio for exacerbation | 0.75 (0.60 to 0.94) | 0.01 | [4] |
| Low-dose Theophylline + ICS vs. ICS alone | 200 | 200 mg twice daily | 6 months | Mean number of exacerbations | 2.27 (Theo+ICS) vs 2.76 (ICS) | <0.0001 | [8] |
Table 3: Effect of Theophylline on Lung Function in Patients with Asthma
| Study / Comparison | Number of Patients | Theophylline Dose | Duration of Treatment | Outcome Measure | Result | p-value | Reference |
| Theophylline vs. Beta-2 agonists | Meta-analysis | Varied | Varied | FEV1 improvement | Beta-2 agonists superior | 0.002 | [9] |
| Theophylline + ICS vs. ICS alone | 202 | Not specified | 4 weeks | FVC, FEV1, PEF | Increased in combination group | <0.05 | [10] |
Experimental Protocols
In Vitro Studies: Human Bronchial Epithelial Cells
Objective: To investigate the anti-inflammatory effects of this compound on human bronchial epithelial cells (HBECs) by assessing the inhibition of pro-inflammatory signaling pathways.
Cell Culture:
-
Culture primary human bronchial epithelial cells (HNBEC) or a suitable cell line (e.g., A549, 16HBE14o-, or Calu-3) in the appropriate culture medium as recommended by the supplier.[11]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in multi-well plates and allow them to reach 70-80% confluency.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro analysis of Theophylline's anti-inflammatory effects.
Protocol 1: NF-κB Activation Assay (Western Blot)
This protocol is adapted from studies demonstrating theophylline's inhibition of NF-κB activation.[12][13][14]
-
Cell Treatment:
-
Pre-treat serum-starved HBECs with varying concentrations of this compound (e.g., 10⁻⁵ M) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) for 30-60 minutes.
-
Include appropriate vehicle and positive controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total IκBα, and p65 subunit of NF-κB overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the levels of activated NF-κB pathway proteins in theophylline-treated cells to the stimulated control.
-
Protocol 2: Histone Deacetylase (HDAC) Activity Assay
This protocol is based on methods described for measuring theophylline's effect on HDAC activity.[5][15][16][17]
-
Nuclear Extract Preparation:
-
Following cell treatment as described above, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard hypotonic lysis and high-salt extraction protocol.
-
-
HDAC Activity Measurement:
-
Use a commercially available colorimetric or fluorometric HDAC activity assay kit.
-
Incubate a defined amount of nuclear extract with the HDAC substrate provided in the kit, in the presence or absence of theophylline.
-
Follow the manufacturer's instructions to stop the reaction and measure the signal (absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate HDAC activity based on the standard curve provided with the kit.
-
Compare the HDAC activity in theophylline-treated samples to the control samples.
-
Protocol 3: Phosphodiesterase (PDE) Activity Assay
This protocol is based on general principles of PDE activity assays.[18][19][20]
-
Cell Lysate Preparation:
-
Prepare cell lysates from treated and control cells as described for the Western blot protocol.
-
-
PDE Activity Measurement:
-
Utilize a commercial PDE activity assay kit, which typically involves the use of a fluorescently labeled cAMP or cGMP substrate.
-
Incubate the cell lysate with the substrate in the presence or absence of theophylline.
-
The hydrolysis of the substrate by PDEs results in a change in fluorescence, which can be measured using a microplate reader.
-
-
Data Analysis:
-
Calculate PDE activity based on the rate of substrate hydrolysis.
-
Determine the inhibitory effect of theophylline on PDE activity by comparing it to the control.
-
In Vivo Studies: Animal Models of Respiratory Disease
Objective: To evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness in an animal model of COPD.[21][22][23]
Animal Model:
-
Use a well-established model of COPD, such as chronic exposure of mice or guinea pigs to cigarette smoke, with or without the addition of an inflammatory stimulus like lipopolysaccharide (LPS).[23]
Experimental Workflow: In Vivo COPD Model
Caption: Workflow for in vivo evaluation of Theophylline in a COPD model.
Protocol 4: Assessment of Airway Inflammation and Remodeling
-
Treatment:
-
Following the induction of COPD, administer this compound to the treatment group at a predetermined dose and route (e.g., daily oral gavage). The control group should receive the vehicle.
-
-
Bronchoalveolar Lavage (BAL):
-
At the end of the treatment period, euthanize the animals and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs.
-
Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Count the total number of inflammatory cells (e.g., neutrophils, macrophages) in the BALF using a hemocytometer.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) in the BALF supernatant by ELISA.
-
-
Lung Histology:
-
Perfuse and fix the lungs with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and prepare thin sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess general inflammation and lung structure.
-
Use specific stains, such as Periodic acid-Schiff (PAS), to evaluate mucus production.
-
-
Data Analysis:
-
Compare the inflammatory cell counts, cytokine levels, and histological scores between the theophylline-treated and vehicle-treated groups.
-
Signaling Pathway Diagrams
Theophylline's Anti-inflammatory Mechanism via NF-κB Inhibition
Caption: Theophylline inhibits NF-κB activation by preventing IκB degradation.
Theophylline's Anti-inflammatory Mechanism via HDAC Activation
References
- 1. Effect of Theophylline as Adjunct to Inhaled Corticosteroids on Exacerbations in Patients With COPD: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Theophylline on Hospital Admissions and Exacerbations in COPD Patients: Audit Data From the Bavarian Disease Management Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theophylline action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of additional oral theophylline with inhaled therapy in patients with stable chronic obstructive pulmonary disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Jornal Brasileiro de Pneumologia - Effect of theophylline associated with short-acting or long-acting inhaled β2-agonists in patients with stable chronic obstructive pulmonary disease: a systematic review [jornaldepneumologia.com.br]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Efficacy and side effects of intravenous theophylline in acute asthma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of theophylline combined with inhaled corticosteroids on patients with moderate and severe asthma and changes of T lymphocyte subsets in peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
- 12. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 22. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 23. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Cell Viability Following Theophylline Sodium Acetate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theophylline, a methylxanthine compound, is widely used in the treatment of respiratory diseases due to its bronchodilator and anti-inflammatory effects.[1][2] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[3] Theophylline Sodium Acetate is a salt form of theophylline, used to improve its solubility and bioavailability. When assessing the cytotoxic or cytostatic effects of this compound, it is crucial to employ robust and reproducible cell viability assays.
This document provides detailed protocols for two standard cell viability assays—the MTT assay for metabolic activity and the Annexin V/PI staining assay for apoptosis detection—in the context of this compound treatment. It also summarizes key signaling pathways affected by theophylline and presents quantitative data from relevant studies.
A critical consideration when using this compound is the potential biological activity of the sodium acetate component itself. Studies have shown that sodium acetate can have a dose-dependent effect on cell proliferation, stimulating it at low concentrations (up to 12.5 mM) and inhibiting it at higher concentrations in certain cell lines.[4][5] Therefore, it is imperative to include a sodium acetate-only control group in experiments to distinguish the effects of theophylline from those of the acetate salt.
Theophylline: Mechanisms of Action on Cell Viability
Theophylline impacts cell viability through multiple signaling pathways. Its effects are complex and can be cell-type dependent. Key mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, leading to increased intracellular cyclic AMP (cAMP) levels. This can activate Protein Kinase A (PKA), which is involved in cell cycle regulation and apoptosis.[1][2]
-
Adenosine Receptor Antagonism: By blocking adenosine receptors, theophylline can interfere with signals that regulate cell growth and inflammation.[2]
-
Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which leads to the deacetylation of histones and suppression of inflammatory gene expression.[1]
-
Induction of Apoptosis: Theophylline has been shown to induce apoptosis by modulating the expression of key regulatory proteins. This includes down-regulating anti-apoptotic proteins like Bcl-2 and activating caspases, the executive enzymes of apoptosis.[6][7]
-
Inhibition of Pro-survival Pathways: Theophylline can inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus and suppress STAT3 signaling, both of which are critical for the survival and proliferation of cancer cells.[1][6]
The following diagram illustrates a simplified overview of these interconnected pathways.
Caption: Theophylline's multi-pathway mechanism affecting cell viability.
Quantitative Data Summary
The following tables summarize the reported effects of theophylline on various cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Table 1: Theophylline IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung | 6.76 ± 0.25 µM | Not Specified | [8] |
| H460 | Non-Small Cell Lung | 5.93 ± 0.97 µM | Not Specified | [8] |
| MCF-7 | Breast Cancer | 12.61 ± 1.76 µM | Not Specified | [8] |
| SW480 | Colon Cancer | 15.66 ± 2.37 µM | Not Specified | [8] |
| Epithelial Tumour Cells | Various | ~2.5 mM | 48 hours | N/A* |
Note: Data from a study abstract without a direct citation link in the provided search results.
Table 2: Pro-Apoptotic Effects of Theophylline
| Cell Type | Condition | Theophylline Conc. | Effect | Reference |
|---|---|---|---|---|
| Neutrophils | GM-CSF stimulated | 0.1 mM | Apoptosis increased from 18% to 38% | [9] |
| Eosinophils | GM-CSF stimulated | 0.1 mM | Apoptosis increased from 21% to 35% | [9] |
| Eosinophils | IL-5 stimulated | 0.1 mM | Apoptosis increased from 22% to 33% |[9] |
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[10]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution)
-
Sodium Acetate (control stock solution)
-
Vehicle control (e.g., sterile PBS or DMSO)
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control.[11]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound and Sodium Acetate control in culture medium. Remove the old medium from the wells and add 100 µL of the treatment or control solutions. Also include a vehicle-only control.
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]
-
Add MTT Reagent: Following incubation, add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mixing: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13][14]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells cultured in 6-well plates and treated as described previously.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, Sodium Acetate control, vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time.
-
Cell Harvesting:
-
For adherent cells, gently collect the culture supernatant, which contains floating apoptotic cells.
-
Wash the adherent layer with PBS, then detach the cells using trypsin.
-
Combine the trypsinized cells with their corresponding supernatant.
-
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[13]
-
Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[15]
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[15]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible (ideally within one hour).
-
Analysis: Set up compensation and quadrants based on unstained, Annexin V-only, and PI-only controls.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 3. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneticsmr.org [geneticsmr.org]
- 6. mdpi.com [mdpi.com]
- 7. Portico [access.portico.org]
- 8. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theophylline accelerates human granulocyte apoptosis not via phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Optimizing Theophylline Sodium Acetate solubility for high-concentration stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the solubility of Theophylline Sodium Acetate for the preparation of high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in water?
A1: this compound is soluble in approximately 25 parts of water, which corresponds to a solubility of about 40 mg/mL at room temperature.[1]
Q2: How does pH affect the solubility of this compound?
A2: Theophylline, the active component, is a weak acid with a pKa of approximately 8.7.[1][2] Therefore, its solubility is pH-dependent. In acidic solutions, theophylline is more protonated and tends to be more soluble. As the pH approaches the pKa and becomes more alkaline, theophylline becomes more ionized, which can influence its interaction with the sodium acetate salt and affect its overall solubility. One study on theophylline (not the sodium acetate salt) indicated that its solubility increases with a decrease in pH.[3]
Q3: How does temperature influence the solubility of this compound?
Q4: Can I use buffers other than sodium acetate to dissolve this compound?
A4: While this compound already contains sodium acetate, using a buffered solution can help maintain a stable pH, which is crucial for consistent solubility. Acetate buffers are a logical choice. If another buffer system is considered, it is important to assess its compatibility and potential for interactions that could lead to precipitation.
Q5: My this compound solution is cloudy or has formed a precipitate. What should I do?
A5: Cloudiness or precipitation can be due to several factors, including exceeding the solubility limit, temperature fluctuations, or a shift in pH. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Data Presentation
Table 1: Factors Affecting this compound Solubility
| Parameter | Effect on Solubility | Remarks |
| pH | Solubility is pH-dependent. Generally, lower pH (more acidic) increases the solubility of theophylline.[3] | The pKa of theophylline is approximately 8.7.[1][2] Maintaining a consistent pH is critical for reproducible concentrations. |
| Temperature | Solubility generally increases with an increase in temperature. | Avoid excessive heat, which could degrade the compound. Cooling a saturated solution may cause precipitation. |
| Solvent | Soluble in water (approx. 40 mg/mL).[1] Sparingly soluble in ethanol.[4] | The use of co-solvents should be carefully evaluated for compatibility and potential for precipitation upon dilution. |
| Concentration | Exceeding the solubility limit will result in precipitation. | It is crucial to work below the saturation point for the specific solvent and conditions. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Acetate Buffer
This protocol describes the preparation of a 20 mg/mL stock solution, which is below the approximate solubility limit in water to ensure complete dissolution.
Materials:
-
This compound powder
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
Deionized Water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 0.1 M Sodium Acetate Buffer (pH 5.0):
-
Dissolve 13.61 g of sodium acetate trihydrate in 800 mL of deionized water.
-
Adjust the pH to 5.0 by adding glacial acetic acid.
-
Bring the final volume to 1000 mL with deionized water.
-
Filter the buffer through a 0.22 µm filter.
-
-
Dissolve this compound:
-
Weigh 200 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of the 0.1 M Sodium Acetate Buffer (pH 5.0).
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied to aid dissolution, but avoid boiling.
-
Once dissolved, remove the stir bar and bring the final volume to 10 mL with the acetate buffer.
-
Mix the solution thoroughly by inverting the flask several times.
-
-
Storage:
-
Store the stock solution at 2-8°C, protected from light.
-
Visually inspect for any signs of precipitation before use.
-
Protocol 2: Determining the Approximate Maximum Solubility in a Specific Buffer
This protocol provides a method to estimate the saturation solubility of this compound in a buffer of your choice.
Materials:
-
This compound powder
-
Your chosen buffer
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Thermomixer or incubator shaker
-
Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Prepare a Slurry:
-
Add an excess amount of this compound powder to a microcentrifuge tube (e.g., 50 mg to 1 mL of your buffer).
-
-
Equilibration:
-
Place the tube in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C).
-
Incubate for a sufficient time (e.g., 24-48 hours) to allow the solution to reach equilibrium. Ensure continuous mixing.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved powder.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with your buffer to a concentration that is within the linear range of your analytical method.
-
-
Concentration Measurement:
-
Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength or HPLC).
-
-
Calculate Solubility:
-
Back-calculate the original concentration in the supernatant to determine the solubility.
-
Mandatory Visualizations
Caption: Experimental workflows for preparing a stock solution and determining solubility.
Caption: Troubleshooting guide for precipitation issues in stock solutions.
References
How to prevent Theophylline Sodium Acetate precipitation in aqueous buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Theophylline Sodium Acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and precipitation in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility compare to Theophylline?
This compound is an equimolar mixture of theophylline sodium and sodium acetate, often containing one molecule of water.[1][2] Theophylline itself is only slightly soluble in water.[3][4] The salt form, this compound, is significantly more soluble, dissolving in about 25 parts water.[5] This enhanced solubility is a key advantage for its use in aqueous formulations.
Q2: What are the primary factors that can cause this compound to precipitate from an aqueous buffer?
Precipitation of this compound can be triggered by several factors, similar to other pharmaceutical compounds. The most common causes include:
-
pH Shift: The solubility of theophylline is pH-dependent, with solubility increasing as the pH decreases.[6] A shift in the buffer's pH outside the optimal range for this compound can lead to precipitation.
-
Buffer Composition and Concentration: Interactions between this compound and certain buffer components can reduce its solubility. High concentrations of some salts can lead to a "salting-out" effect.
-
Solvent Composition: The addition of organic co-solvents can either enhance or decrease solubility. While some organic solvents can increase solubility, an inappropriate ratio can lead to precipitation, especially with buffered solutions.[7][8]
-
Temperature: Temperature fluctuations can affect the solubility of most compounds. A decrease in temperature will generally decrease the solubility of this compound, potentially causing it to precipitate.
-
Presence of Other Excipients: Interactions with other molecules in the formulation can impact the stability and solubility of this compound.
Q3: Which aqueous buffers are commonly used with Theophylline, and what are their typical pH ranges?
Several buffer systems are commonly employed in pharmaceutical and research settings. The choice of buffer should be guided by the desired pH for the experiment and its compatibility with this compound.
| Buffer System | Typical pH Range | Reference |
| Acetate Buffer | 3.6 - 5.6 | |
| Citrate Buffer | 2.5 - 6.5 | [6] |
| Phosphate Buffer | 6.0 - 8.0 | [6] |
| Tris-HCl Buffer | 7.0 - 9.0 | [3] |
Troubleshooting Guide: Preventing Precipitation
This guide provides systematic steps to diagnose and resolve issues with this compound precipitation during your experiments.
Problem: Precipitation observed after preparing a this compound solution in a buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Determination of Theophylline Solubility at Different pH Values
This protocol outlines a general procedure to determine the solubility of theophylline, which can be adapted for this compound.
Materials:
-
Theophylline powder
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
Shaker water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of Theophylline to each buffer solution in separate sealed containers.
-
Equilibrate the solutions by shaking them in a constant temperature water bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with the corresponding buffer.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for theophylline (approximately 272 nm).
-
Calculate the concentration of theophylline in the supernatant using a pre-established calibration curve.
-
The calculated concentration represents the solubility of theophylline at that specific pH and temperature.
Quantitative Data: Solubility of Theophylline at 25°C
The following table presents the solubility of theophylline at various pH values. Note that this compound will exhibit higher solubility.
| pH | Solubility (mg/mL) |
| 2.0 | 12.5 |
| 4.0 | 8.3 |
| 6.0 | 8.0 |
| 7.4 | 8.0 |
| 8.0 | 8.5 |
| (Data adapted from a study on theophylline solubility) |
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent System
This protocol provides a general method for improving the solubility of theophylline compounds in aqueous buffers through the use of a co-solvent.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Co-solvent (e.g., Polyethylene Glycol 400 (PEG 400), Propylene Glycol, or Dimethyl Sulfoxide (DMSO))
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Determine the desired final concentration of this compound in the buffered solution.
-
Prepare the aqueous buffer at the desired pH and concentration.
-
In a volumetric flask, add the desired volume of the co-solvent. For initial trials, a 10-20% (v/v) co-solvent concentration is a reasonable starting point.
-
Slowly add the pre-weighed this compound to the co-solvent while stirring continuously.
-
Once the compound is wetted and partially dissolved, gradually add the aqueous buffer to the final volume while maintaining constant stirring.
-
Continue stirring until the this compound is completely dissolved. If precipitation occurs, the concentration of the compound may be too high for the chosen co-solvent ratio, or the co-solvent may not be suitable.
Considerations for Co-solvent Use:
Caption: Key considerations for selecting and optimizing a co-solvent system.
By following these guidelines and protocols, researchers can effectively manage and prevent the precipitation of this compound in their aqueous buffer systems, ensuring the integrity and success of their experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. [In vivo verification of in vitro release specifications of a theophylline sustained-release preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Recent advances in pharmaceutical cocrystals of theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemical.journalspub.info [chemical.journalspub.info]
- 8. researchgate.net [researchgate.net]
Improving the stability of Theophylline Sodium Acetate solutions for long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Theophylline Sodium Acetate solutions for long-term storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is turning yellow/discolored over time. What is the cause and how can I prevent it?
A: Discoloration is often a sign of chemical degradation, typically due to oxidation or photodegradation. Theophylline solutions, especially when exposed to light, can form degradation products that impart a yellow hue.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil to block light exposure. Studies recommend protecting theophylline solutions from light to prevent discoloration.[1]
-
Control Headspace: Minimize the oxygen in the container's headspace by using appropriately sized vials or by purging the headspace with an inert gas like nitrogen or argon before sealing.
-
pH Adjustment: Ensure the pH of the solution is optimized for stability. Theophylline stability can be pH-dependent.
-
Antioxidants: Consider adding a suitable, compatible antioxidant to the formulation if oxidation is confirmed as the primary degradation pathway.
-
Q2: I'm observing a precipitate forming in my solution during storage, especially under refrigeration. What's happening?
A: Precipitation is typically caused by changes in solubility due to temperature fluctuations or pH shifts. Theophylline, while more soluble as a sodium acetate salt, still has limited aqueous solubility that can decrease significantly at lower temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Avoid storing the solution at temperatures that are too low, unless its stability at that temperature has been confirmed. Storing at a controlled room temperature (20-25°C) might be preferable to refrigeration if precipitation is an issue.[2][3]
-
pH Stability: The pH of the solution can affect the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of theophylline. Ensure the solution is adequately buffered to maintain a stable pH where the drug is most soluble.
-
Concentration Check: You may be working with a supersaturated solution. Re-evaluate the concentration to ensure it is below the solubility limit of this compound under your intended storage conditions.
-
Co-solvents: If appropriate for the application, consider the use of co-solvents (e.g., propylene glycol, glycerin) to increase the solubility and prevent precipitation.
-
Q3: How can I minimize the chemical degradation of theophylline in my aqueous solution?
A: Theophylline primarily degrades through pathways like N-demethylation and oxidation.[4][5] Hydrolysis can also occur under certain pH conditions. Minimizing degradation requires controlling several key factors.
-
Troubleshooting Steps:
-
Optimal pH: Maintain the solution pH within a stable range. Forced degradation studies show that theophylline is susceptible to degradation under both strongly acidic and alkaline conditions.[6] A neutral to slightly acidic pH is often preferred.
-
Protect from Light and Oxygen: As mentioned in Q1, use amber vials and consider inert gas purging to prevent photodegradation and oxidation.[1]
-
Temperature Management: Store solutions at recommended temperatures. Elevated temperatures accelerate all degradation pathways.[7]
-
Avoid Contaminants: Ensure that all glassware and excipients are free from metallic ions and other contaminants that can catalyze degradation reactions.
-
Factors Influencing Solution Stability
The following diagram illustrates the key external factors that can impact the stability of this compound solutions, leading to either chemical degradation or physical changes like precipitation.
Caption: Key factors affecting the stability of theophylline solutions.
Summary of Forced Degradation Data
Forced degradation studies are crucial for understanding a drug's stability profile. The table below summarizes the typical impact of various stress conditions on theophylline solutions, as indicated in stability-indicating method development studies.
| Stress Condition | Agent | Typical Outcome on Theophylline | Reference |
| Acidic Hydrolysis | 0.1 M HCl, heat | Significant degradation observed | [6] |
| Alkaline Hydrolysis | 0.1 M NaOH, heat | Significant degradation observed | [6][8] |
| Oxidation | 3-30% H₂O₂, heat | Significant degradation observed | [6] |
| Thermal Degradation | Heat (e.g., 80-105°C) | Moderate degradation | [9][10] |
| Photodegradation | UV or Fluorescent Light | Moderate degradation, often with discoloration | [1][6] |
Theophylline Degradation Pathway
Theophylline degrades primarily via N-demethylation and oxidation. The major metabolites formed are 1,3-dimethyluric acid, 3-methylxanthine, and 1-methylxanthine. Understanding this pathway is key to identifying potential impurities in long-term storage.[11][12]
Caption: Simplified metabolic and degradation pathway of Theophylline.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying theophylline and its degradation products, making it suitable for stability studies.[6][8][13]
-
Objective: To separate and quantify Theophylline from its potential degradation products in a solution.
-
Instrumentation & Materials:
-
HPLC system with UV or PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase components (HPLC grade): Acetonitrile, Methanol, Potassium Dihydrogen Phosphate, Orthophosphoric Acid.
-
Theophylline reference standard.
-
0.45 µm membrane filters for mobile phase and sample filtration.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent. For example, 10mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and Acetonitrile in a 90:10 v/v ratio.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C) or controlled (e.g., 40°C).[9]
-
Detection Wavelength: 272 nm.[8]
-
Injection Volume: 10-20 µL.
-
Run Time: Sufficient to allow for the elution of theophylline and all potential degradation products (e.g., 15-20 minutes).
-
-
Procedure Workflow:
Caption: Workflow for HPLC analysis of Theophylline stability samples.
-
Method Validation: For GMP environments, the method must be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Demonstrate that degradation product peaks do not interfere with the theophylline peak.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy & Precision: Confirm the method provides correct results with minimal variability.
-
Robustness: Show that minor variations in method parameters (e.g., pH, flow rate) do not significantly affect the results.[9]
-
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Stability of theophylline in human serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Stability of theophylline in mono- and multi-layer parenteral nutrition bags] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, characterization and application of theophylline-degrading Aspergillus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. Improvement of theophylline anhydrate stability at high humidity by surface-physicochemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. impactfactor.org [impactfactor.org]
- 10. RP-HPLC method for etophylline and theophylline analysis. [wisdomlib.org]
- 11. ClinPGx [clinpgx.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Addressing interference in Theophylline Sodium Acetate HPLC analysis from plasma
Welcome to the technical support center for the HPLC analysis of Theophylline Sodium Acetate in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly the interference from plasma components.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in theophylline HPLC analysis of plasma samples?
A1: Interference in theophylline analysis can originate from several sources:
-
Endogenous plasma components: Proteins, lipids, and other small molecules naturally present in plasma can co-elute with theophylline, causing baseline noise or overlapping peaks.
-
Metabolites: Theophylline is metabolized in the body to compounds such as 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. These metabolites can have similar retention times to theophylline and interfere with its quantification.
-
Co-administered drugs: Other medications taken by the patient can interfere with the analysis. For example, cephalosporin antibiotics have been reported to cause interference.
-
Dietary components: High intake of caffeine and other related xanthines from coffee, tea, or chocolate can lead to the presence of metabolites like paraxanthine, which is a known interferent in some HPLC methods.[1]
Q2: My chromatogram shows a peak from the blank plasma that interferes with the theophylline peak. How can I resolve this?
A2: An interfering peak from blank plasma indicates that the sample preparation method is not sufficiently cleaning up the sample, or the chromatographic conditions are not adequately separating theophylline from endogenous components. Here are some troubleshooting steps:
-
Improve Sample Preparation: Simple protein precipitation may not be enough. Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[2] On-line SPE, in particular, has been shown to produce clean chromatograms with no interference from endogenous plasma components.
-
Adjust Mobile Phase pH: Theophylline has a pKa of approximately 8.8. Altering the pH of the mobile phase can change the ionization state of both theophylline and the interfering compounds, which can significantly affect their retention times and improve resolution.[2][3] It is recommended to work at a pH at least 2 units away from the pKa of the analyte for better peak shape and reproducibility.[3]
-
Modify Mobile Phase Composition: Changing the organic solvent (e.g., from methanol to acetonitrile) or adjusting the aqueous-to-organic ratio can alter the selectivity of the separation.[2]
-
Use a Different Column: If modifications to the mobile phase are ineffective, switching to a column with a different stationary phase chemistry (e.g., a phenyl column instead of a C18) might provide the necessary selectivity to resolve the interference.
Q3: I am observing poor peak shape (e.g., tailing or fronting) for my theophylline peak. What could be the cause?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Interactions between the analyte and active sites (silanols) on the column packing material can cause peak tailing. Adding a competing base like triethylamine to the mobile phase or using a modern, end-capped column can mitigate this.
-
pH Effects: If the mobile phase pH is too close to the pKa of theophylline, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.[4] Ensure the mobile phase pH is appropriately controlled with a suitable buffer.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common interference issues.
Issue 1: Unresolved Peak from Theophylline
Symptoms:
-
A resolution of less than 1.5 between the theophylline peak and an adjacent peak.
-
Inability to accurately integrate the theophylline peak.
Troubleshooting Workflow:
References
- 1. Separation and determination of theophylline from paraxanthine in human serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to resolve interference from Theophylline peak - Chromatography Forum [chromforum.org]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Overcoming Theophylline Sodium Acetate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Theophylline Sodium Acetate in cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Theophylline, the active component of this compound, has a multi-faceted mechanism of action. Its primary effects include:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes (primarily PDE3 and PDE4), leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This increase in cAMP results in the relaxation of bronchial smooth muscle.[1][2][3][4]
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine A1, A2, and A3 receptors. By antagonizing these receptors, it can prevent adenosine-induced bronchoconstriction.[1][3][4]
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, particularly HDAC2.[5][6][7] This leads to the suppression of inflammatory gene expression and may contribute to its anti-inflammatory effects.[2][5][8]
Q2: Has resistance to this compound been reported in cell lines?
Q3: What are the potential mechanisms by which cell lines could develop resistance to this compound?
Based on its known mechanisms of action, potential resistance mechanisms could include:
-
Alterations in Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), can actively transport theophylline out of the cell, reducing its intracellular concentration.[12]
-
Changes in Target Molecules: Mutations or altered expression of theophylline's primary targets, such as PDEs or adenosine receptors, could reduce its binding affinity and efficacy.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the effects of theophylline, for instance, by upregulating pathways that promote cell survival and proliferation.[9][12]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification patterns could lead to the silencing of pro-apoptotic genes or the activation of pro-survival genes, rendering the cells less sensitive to theophylline-induced apoptosis.[12]
-
Increased Drug Metabolism: Cancer cells can enhance their metabolic capacity to inactivate drugs. Theophylline is metabolized by cytochrome P450 enzymes, particularly CYP1A2.[3] Increased activity of these enzymes could lead to faster drug clearance.
Troubleshooting Guides
Problem 1: Decreased cell death or proliferation inhibition observed with this compound treatment over time.
This suggests the development of acquired resistance. The following steps can help identify the mechanism and potential solutions.
Workflow for Investigating Acquired Resistance
Caption: Workflow for investigating and overcoming acquired resistance.
Experimental Protocols:
-
Cell Viability (MTT) Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
-
Western Blotting:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against P-gp, p-Akt, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation:
Table 1: IC50 Values for Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) |
| Parental | [Insert Value] |
| Resistant | [Insert Value] |
Table 2: Protein Expression Levels in Parental vs. Resistant Cell Lines (Relative Densitometry)
| Protein | Parental Cell Line | Resistant Cell Line |
| P-glycoprotein | [Insert Value] | [Insert Value] |
| p-Akt | [Insert Value] | [Insert Value] |
| Bcl-2 | [Insert Value] | [Insert Value] |
Problem 2: High intrinsic resistance to this compound in a new cell line.
This suggests that the cell line may have pre-existing mechanisms that confer resistance.
Troubleshooting Decision Flowchart
Caption: Decision flowchart for troubleshooting intrinsic resistance.
Experimental Protocols:
-
Annexin V-FITC/PI Apoptosis Assay:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways
Primary Signaling Pathways of Theophylline
Caption: Simplified signaling pathways of Theophylline.
This technical support guide provides a framework for addressing resistance to this compound. Successful troubleshooting will depend on a systematic approach to identifying the underlying resistance mechanisms and employing targeted strategies to overcome them.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Portico [access.portico.org]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A prospective randomized controlled study: Theophylline on oxidative stress and steroid sensitivity in chronic obstructive pulmonary disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Mechanisms of Drug Resistance in Cancer: Overcoming Barriers with Novel Pharmacological Strategies [frontiersin.org]
- 11. international-biopharma.com [international-biopharma.com]
- 12. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theophylline does not reverse DNA replicon initiation inhibition in human cells resistant to alkylating agent-theophylline killing synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting mobile phase for better Theophylline Sodium Acetate separation in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Theophylline, particularly when using mobile phases containing sodium acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of theophylline in the presence of a sodium acetate buffer.
Problem: Poor Theophylline Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing theophylline, which can affect integration accuracy and resolution.
Possible Causes and Solutions:
-
Mobile Phase pH is Too Close to Theophylline's pKa:
-
Explanation: Theophylline is a weakly acidic compound with a pKa value around 8.6-8.8.[1][2][3] If the mobile phase pH is close to this value, theophylline can exist in both ionized and non-ionized forms, leading to peak tailing or splitting.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of theophylline. For reversed-phase chromatography on a C18 column, a lower pH (e.g., pH 3-5) is generally recommended to ensure theophylline is in its non-ionized form, which increases its retention and improves peak shape.[4] Many established methods use a mobile phase pH of around 4.0.[5]
-
-
Secondary Interactions with Stationary Phase:
-
Explanation: Residual silanol groups on the silica-based stationary phase can interact with theophylline, causing peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups, reducing these interactions.
-
Increase Buffer Concentration: A higher buffer concentration (within the solubility limits in the organic modifier) can help to mask the residual silanol groups. A common range for buffer concentration is 5 to 100 mM.
-
Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize silanol interactions.
-
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem: Inadequate Retention of Theophylline
If theophylline elutes too early (close to the void volume), it can be difficult to resolve from other components in the sample matrix.
Possible Causes and Solutions:
-
High Organic Solvent Concentration:
-
Explanation: In reversed-phase chromatography, a higher concentration of the organic modifier (acetonitrile or methanol) in the mobile phase reduces the retention of analytes.
-
Solution: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of theophylline.[6]
-
-
Mobile Phase pH:
Problem: Poor Resolution Between Theophylline and Other Peaks
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition:
-
Explanation: The choice and concentration of the organic modifier can significantly impact selectivity.
-
Solution:
-
Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. Methanol and acetonitrile have different chemical properties (protic vs. aprotic) and can offer different separation selectivities.[7][8][9]
-
Fine-tune the Organic/Aqueous Ratio: Systematically adjust the percentage of the organic modifier to optimize the resolution between theophylline and interfering peaks.
-
-
-
Incorrect Mobile Phase pH:
-
Explanation: Adjusting the pH can alter the retention times of ionizable compounds differently, thereby improving resolution.
-
Solution: Experiment with different pH values within the stable range of your column. A change in pH may shift the interfering peak away from the theophylline peak.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for theophylline separation on a C18 column?
A good starting point for a reversed-phase C18 column is a mobile phase consisting of a mixture of acetonitrile or methanol and an acetate buffer (e.g., 20 mM sodium acetate) with the pH adjusted to around 4.0. The organic solvent percentage can be initially set at 10-30% and then optimized.[5][10]
Q2: How does the mobile phase pH affect the retention time of theophylline?
Theophylline is a weak acid with a pKa of approximately 8.6-8.8.[1][2][3] In reversed-phase HPLC:
-
At a pH below its pKa (e.g., pH 3-5), theophylline is primarily in its neutral, non-ionized form. This form is more hydrophobic and will be more strongly retained on a C18 column, resulting in a longer retention time .[4][6]
-
At a pH above its pKa, theophylline is in its ionized (anionic) form. This form is more polar and will have less affinity for the stationary phase, leading to a shorter retention time .
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used for theophylline separation. The choice depends on the desired selectivity and other performance factors.
| Feature | Acetonitrile | Methanol |
| Elution Strength | Generally stronger, leading to shorter retention times.[11] | Weaker than acetonitrile, may require a higher percentage for the same retention.[12] |
| Selectivity | Different selectivity due to its aprotic nature.[8][9] | Can provide different elution orders compared to acetonitrile (protic solvent).[7][9] |
| Backpressure | Lower viscosity results in lower backpressure.[11] | Higher viscosity leads to higher backpressure.[8] |
| UV Cutoff | Lower UV cutoff, better for detection at low wavelengths.[7] | Higher UV cutoff.[8] |
Q4: What is the role of sodium acetate in the mobile phase?
Sodium acetate, along with acetic acid, forms a buffer system. In HPLC, a buffer is crucial for maintaining a constant and reproducible mobile phase pH. This is especially important when analyzing ionizable compounds like theophylline, as stable pH ensures consistent retention times and peak shapes.[4]
Q5: My theophylline peak is tailing. What is the first thing I should check?
The first and most common cause of peak tailing for a compound like theophylline is an inappropriate mobile phase pH. Ensure your mobile phase pH is at least 2 units below theophylline's pKa of ~8.7. A pH around 4 is often a good starting point.[4][5]
Experimental Protocols
Below is a typical experimental protocol for the analysis of theophylline using a reversed-phase HPLC method.
Table 1: Example HPLC Protocol for Theophylline Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Sodium Acetate Buffer (pH 4.5) in a ratio of 15:85 (v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 35 °C |
Note: This is an example protocol and may require optimization for your specific application and instrument.
Quantitative Data Summary
The composition of the mobile phase has a significant impact on the retention time of theophylline.
Table 2: Effect of Methanol Concentration on Theophylline Retention Time
| Methanol Concentration (%) | Theophylline Retention Time (min) |
| 5 | > 10 (example value) |
| 10 | 7.21 |
| 15 | 4.95 |
| 20 | 3.88 |
| 30 | 2.95 |
(Data adapted from a study on the separation of methylxanthines, demonstrating the general trend. Actual retention times will vary based on the specific column and other chromatographic conditions.)
Visualizations
Troubleshooting Workflow for Theophylline Peak Tailing
Caption: A logical workflow for troubleshooting theophylline peak tailing issues.
Relationship of Mobile Phase Parameters to Theophylline Separation
Caption: Influence of mobile phase parameters on key chromatographic outputs.
References
- 1. Theophylline | 58-55-9 [chemicalbook.com]
- 2. 58-55-9 CAS MSDS (Theophylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. agilent.com [agilent.com]
- 5. scribd.com [scribd.com]
- 6. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 7. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
Minimizing degradation of Theophylline Sodium Acetate during sample preparation
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Theophylline Sodium Acetate during experimental sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low recovery or variable concentrations of theophylline in my results. What is the likely cause?
A common reason for low or inconsistent recovery is the chemical degradation of theophylline during sample preparation. This compound, when dissolved in water, creates a slightly alkaline environment which can promote the hydrolysis of the theophylline molecule. Factors such as pH, temperature, and light exposure are critical to control.[1][2]
Q2: What is the primary degradation pathway for theophylline in an aqueous solution?
The primary degradation pathway for theophylline in solution, particularly under alkaline conditions, is the hydrolysis of its imidazole ring. The process begins when this compound dissociates in water into theophylline and sodium acetate. The acetate ion then reacts with water to produce hydroxide ions (OH-), raising the pH and creating an alkaline environment that facilitates this degradation.
Q3: What is the optimal pH for ensuring the stability of my theophylline samples?
Theophylline is most stable in neutral to slightly acidic conditions. For analytical purposes, adjusting the sample's pH to a range of 4.0 - 7.0 is recommended. Many High-Performance Liquid Chromatography (HPLC) methods utilize a mobile phase with a pH around 4.0 to 4.5 to ensure stability during analysis.[3][4] The solubility of theophylline is also noted to increase as the pH decreases.[5]
Q4: How should I properly adjust the pH of my sample solution?
To lower the pH of your sample solution, you can add a dilute acid. Orthophosphoric acid or acetic acid are commonly used for pH adjustment in HPLC mobile phases and are suitable choices.[3][4][6] Always add the acid dropwise while monitoring the pH to avoid over-acidification.
Q5: How does temperature impact the stability of this compound?
As with most chemical reactions, higher temperatures accelerate the degradation rate of theophylline.[7] It is crucial to keep samples cool during preparation, for example, by using an ice bath. For storage, samples should be kept refrigerated (4°C) for short-term storage or frozen (-20°C to -80°C) for long-term stability.[8][9]
Q6: Do I need to protect my samples from light?
Yes. Theophylline contains chemical structures (chromophores) that can absorb UV light at wavelengths greater than 290 nm, which may make it susceptible to photodegradation.[10] To minimize this risk, it is best practice to prepare and store samples in amber vials or otherwise protect them from direct light exposure.[4]
Impact of Sample Conditions on Theophylline Stability
The following table summarizes the key factors affecting the stability of theophylline in prepared samples and the recommended actions to minimize degradation.
| Parameter | Condition Leading to Degradation | Recommended Action for Stability | Rationale |
| pH | Alkaline (pH > 8) | Adjust pH to 4.0 - 7.0 | Theophylline is susceptible to hydrolysis of the imidazole ring in alkaline conditions. Neutral to acidic pH enhances stability.[3][5] |
| Temperature | Elevated Temperatures (>25°C) | Prepare samples on ice; Store at 4°C (short-term) or -20°C to -80°C (long-term). | Higher temperatures increase the rate of chemical degradation.[7] |
| Light | Exposure to UV or Ambient Light | Use amber vials or wrap containers in aluminum foil. | Theophylline can absorb UV light, which may lead to photodegradation.[10] |
| Oxidation | Presence of Oxidizing Agents | Use high-purity, degassed solvents (e.g., HPLC-grade). | Oxidative degradation pathways can contribute to analyte loss.[11] |
Visual Guides and Workflows
Logical Degradation Pathway
The diagram below illustrates the initial steps leading to the degradation of theophylline in an aqueous solution of this compound.
Caption: Dissociation and subsequent pH-mediated degradation of Theophylline.
Recommended Sample Preparation Workflow
This workflow outlines the key steps for preparing samples to ensure minimal degradation before analysis.
Caption: Recommended workflow for preparing theophylline samples for analysis.
Troubleshooting Low Recovery
Use this decision tree to diagnose the potential causes of low analyte recovery in your experiments.
Caption: A decision tree for troubleshooting low theophylline recovery.
Example Experimental Protocol: Sample Preparation for HPLC Analysis
This protocol provides a general procedure for preparing this compound for quantification by Reverse-Phase HPLC. This method is synthesized from common laboratory practices.[3][4][8]
-
Standard Stock Solution Preparation:
-
Sample Preparation (from solid form):
-
Accurately weigh a portion of the this compound sample equivalent to approximately 10 mg of theophylline.
-
Place the sample in a 100 mL amber volumetric flask.
-
Add approximately 50 mL of HPLC-grade water and gently sonicate for 10-15 minutes to dissolve the sample. Place the flask in a cool water bath during sonication to prevent heating.
-
Adjust the pH of the solution to ~4.5 by adding dilute orthophosphoric acid dropwise.
-
Bring the flask to its final volume with HPLC-grade water and mix thoroughly.
-
-
Sample Preparation (from biological matrix, e.g., plasma):
-
Thaw frozen plasma samples at room temperature.[8]
-
To a 200 µL aliquot of the plasma sample, add an internal standard (e.g., hydroxyethyl theophylline).[8]
-
Add 760 µL of a protein precipitating agent (e.g., 2% zinc sulfate solution or acetonitrile) to the plasma sample.[8]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 2,500 x g) for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the clear supernatant to an amber HPLC vial for analysis.
-
-
Final Filtration and Analysis:
References
- 1. welchlab.com [welchlab.com]
- 2. Restek - Blog [restek.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxwellsci.com [maxwellsci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stability of theophylline in human serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment [mdpi.com]
- 12. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Theophylline Sodium Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Theophylline Sodium Acetate, both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as robust and reliable analytical techniques. The choice between these methods often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or sample throughput. This guide provides an objective comparison of the performance of these two instrumental methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their applications.
Performance Comparison: HPLC vs. Mass Spectrometry
The following tables summarize the key performance parameters for the quantitative analysis of theophylline, the active component of this compound, using HPLC and LC-MS/MS. The data presented is a synthesis of findings from multiple analytical validation studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999[1] | >0.990 |
| Limit of Detection (LOD) | 0.2 - 0.99 µg/mL[1][2] | 0.2 ng/mL[2] |
| Limit of Quantification (LOQ) | 1.1 - 3.1 µg/mL[1][3] | 0.01 µg/mL[2] |
| Accuracy (% Recovery) | 94% - 101%[1][3] | 88% - 108% |
| Precision (%RSD) | Intra-day: 0.22-2.33%[3]Inter-day: 3.17-13.12%[3] | Intra-day: ≤10.3%Inter-day: ≤10.3% |
| Selectivity | Good, but susceptible to interference from co-eluting compounds. | Excellent, highly selective due to mass-based detection.[2] |
| Run Time | ~4 - 8 minutes[3] | ~3 minutes[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a representative example for the quantitative analysis of theophylline.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax-SCX-C18, 5 µm, 250 mm x 4.6 mm)[1].
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile and a buffer solution (e.g., 0.05 M sodium acetate)[3][5][6].
-
Detection: UV spectrophotometer at 272 nm or 280 nm[1][5][6].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol.
-
Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards covering the desired concentration range.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
3. Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of theophylline from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a typical LC-MS/MS method for theophylline quantification.
1. Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm × 50 mm, 1.8 µm)[2].
-
Mobile Phase: A gradient elution using two solvents is common. For example, Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate; Mobile Phase B: Acetonitrile[2].
-
Flow Rate: 0.4 mL/min[2].
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 40 °C[2].
2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for theophylline[4].
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: For theophylline, a common transition is m/z 181.1 → 124.2[4]. An internal standard is often used for improved accuracy.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., plasma, formulation blank) with known concentrations of theophylline.
-
Sample Preparation: Sample preparation may involve a simple dilution or a more extensive extraction procedure like protein precipitation or solid-phase extraction, depending on the sample matrix.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a cross-validation study and the logical relationship between the analytical methods and their performance characteristics.
Caption: Workflow for Cross-Validation of HPLC and MS.
Caption: Comparison of Method Performance Characteristics.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. asianpharmtech.com [asianpharmtech.com]
A Comparative Guide to the PDE Inhibitory Profiles of Theophylline Sodium Acetate and Other Xanthines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitory profile of Theophylline Sodium Acetate against other common xanthine derivatives, including caffeine, theobromine, aminophylline, and pentoxifylline. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction to Xanthines and Phosphodiesterase Inhibition
Xanthines are a class of alkaloids that act as non-selective phosphodiesterase inhibitors.[1] Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular signaling pathways.[2] By inhibiting PDEs, xanthines increase the intracellular concentrations of cAMP and cGMP, leading to a variety of physiological effects, including smooth muscle relaxation, bronchodilation, and anti-inflammatory responses.[1][3] Theophylline, and by extension this compound, has long been used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4]
Comparative PDE Inhibitory Profiles
The following table summarizes the 50% inhibitory concentration (IC50) values of various xanthines against different PDE isoforms. It is important to note that "this compound" is a salt of theophylline, and its pharmacological activity is attributed to the theophylline molecule. Therefore, the data presented for theophylline is representative of this compound. Data for a complete, directly comparable set of xanthines against all major PDE isoforms is limited in the existing literature. The values presented are collated from various studies and may have been determined using different experimental conditions.
| Xanthine Derivative | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) |
| Theophylline | >1000 | >1000 | >100 | 100 - 419 | >100 |
| Caffeine | >1000 | >1000 | >100 | >100 | >100 |
| Theobromine | - | - | - | Inhibits PDE4 | - |
| Aminophylline | - (Non-selective inhibitor) | - (Non-selective inhibitor) | - (Non-selective inhibitor) | - (Non-selective inhibitor) | - (Non-selective inhibitor) |
| Pentoxifylline | Modest Inhibition | >100 | >100 | >100 | 7.70 - 39.4 |
Data sourced from multiple studies.[4][5][6] The inhibitory activity of theobromine on PDE4 has been noted, though specific IC50 values are not consistently reported in comparative studies.[7] Aminophylline is a 2:1 complex of theophylline and ethylenediamine, with its activity attributed to theophylline; it is considered a non-selective PDE inhibitor.[8] Pentoxifylline shows some selectivity towards PDE5.[6]
Signaling Pathway of Xanthine-Mediated PDE Inhibition
The following diagram illustrates the general mechanism of action of xanthines on the PDE signaling pathway.
Caption: General signaling pathway of xanthine-mediated PDE inhibition.
Experimental Protocols
The determination of PDE inhibitory activity is crucial for comparing the potency and selectivity of compounds like this compound. Below are synthesized methodologies for common assays used in this field.
Radiometric Phosphodiesterase Assay
This highly sensitive method measures PDE activity by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate.[9]
Workflow Diagram:
Caption: Workflow for a radiometric PDE inhibition assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol).
-
Incubation: In a microcentrifuge tube, combine the PDE enzyme preparation, the test compound (e.g., this compound) at various concentrations, and the reaction buffer. Initiate the reaction by adding a known amount of radiolabeled substrate (e.g., [³H]-cAMP). Incubate at 30-37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by adding a stop solution (e.g., 0.1 M HCl).
-
Product Conversion: Add a 5'-nucleotidase (e.g., from snake venom) to the reaction mixture to convert the radiolabeled 5'-AMP to radiolabeled adenosine. Incubate for a further 10-20 minutes.
-
Separation: Apply the reaction mixture to an ion-exchange chromatography column (e.g., Dowex or DEAE-Sephadex). The unreacted [³H]-cAMP will bind to the column, while the [³H]-adenosine will pass through.
-
Quantification: Collect the eluate and quantify the amount of [³H]-adenosine using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method separates and quantifies the substrate and product of the PDE reaction, allowing for a direct measurement of enzyme activity.[10]
Methodology:
-
Enzyme Reaction: Perform the enzymatic reaction as described in the radiometric assay (steps 1 and 2), but using a non-radiolabeled substrate (e.g., cAMP).
-
Reaction Termination: Stop the reaction by adding a suitable agent that denatures the enzyme, such as perchloric acid or by snap-freezing in liquid nitrogen.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject a defined volume of the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase (e.g., a gradient of methanol and phosphate buffer) to separate the substrate (cAMP) from the product (5'-AMP).
-
Detection and Quantification: Use a UV detector to monitor the elution of the substrate and product at a specific wavelength (e.g., 254 nm). The concentration of each is determined by integrating the area under the respective peaks and comparing it to a standard curve.
-
Data Analysis: Calculate the amount of product formed and determine the percentage of PDE inhibition and IC50 values as described for the radiometric assay.
Fluorescence Polarization (FP)-Based Assay
This high-throughput method is based on the change in polarization of fluorescently labeled cyclic nucleotides upon their conversion to mononucleotides and subsequent binding to a specific antibody or binding protein.[11]
Methodology:
-
Reaction Setup: In a microplate well, combine the PDE enzyme, the test inhibitor, and a fluorescently labeled substrate (e.g., fluorescein-cAMP).
-
Enzymatic Reaction: Incubate the plate to allow the PDE to hydrolyze the fluorescent substrate.
-
Detection: Add a binding agent (e.g., an antibody specific for the fluorescent monophosphate product) that has a high affinity for the product but not the substrate.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the sample using a plate reader equipped with polarizing filters. When the small fluorescent product binds to the larger antibody, its rotation slows, and the emitted light remains polarized. Unbound fluorescent substrate tumbles more rapidly, leading to depolarization of the emitted light.
-
Data Analysis: The degree of polarization is proportional to the amount of product formed. Calculate the percent inhibition and IC50 values based on the polarization readings.
Conclusion
This compound, through its active component theophylline, acts as a non-selective phosphodiesterase inhibitor. While it demonstrates broad inhibitory activity, its potency is generally lower than that of more recently developed, selective PDE inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers in the field of pharmacology and drug development, enabling a more informed selection and evaluation of xanthine derivatives for therapeutic applications. Further research is warranted to establish a more complete and directly comparable PDE inhibitory profile for a wider range of xanthine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
In Vitro vs. In Vivo Correlation of Theophylline Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of theophylline, the active component of Theophylline Sodium Acetate. Theophylline is a methylxanthine derivative utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator and anti-inflammatory effects.[1][2] Understanding the correlation between its activity in laboratory settings (in vitro) and in living organisms (in vivo) is crucial for drug development, formulation optimization, and predicting clinical efficacy.
Correlation of Pharmacokinetic and Pharmacodynamic Activity
An established in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or therapeutic effect.[3] For theophylline, particularly in sustained-release formulations, establishing a strong IVIVC is critical due to its narrow therapeutic index, where small variations in plasma concentration can lead to either a lack of efficacy or adverse effects.[4]
Studies have demonstrated a successful correlation between the in vitro dissolution rate of sustained-release theophylline formulations and their in vivo absorption profiles.[5][6][7] A "Level A" correlation, the highest category, allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data.[7][8] This is invaluable for formulation development and can reduce the need for extensive in vivo bioequivalence studies.[3]
Data Summary: In Vitro vs. In Vivo Parameters
The following table summarizes key quantitative data from various studies, highlighting the relationship between in vitro and in vivo parameters of theophylline.
| Parameter | In Vitro Measurement/Observation | In Vivo Correlate/Observation | Study Focus | Citation |
| Drug Release | Rate and extent of theophylline dissolution from sustained-release formulations in various media. | Rate and extent of theophylline absorption, plasma concentration-time profiles (Cmax, Tmax, AUC). | Pharmacokinetics / IVIVC | [5][6][7][8] |
| Anti-inflammatory Activity | Concentration-dependent increase in histone deacetylase (HDAC) activity in A549 lung epithelial cells and macrophages (maximum at 10⁻⁵ M). | Increased HDAC activity in bronchial biopsies and bronchoalveolar lavage (BAL) macrophages from asthmatic patients treated with low-dose theophylline. Reduction in eosinophils in BAL fluid. | Pharmacodynamics / Mechanism of Action | [9] |
| Bronchodilation | Relaxation of human airway smooth muscle. Inhibition of phosphodiesterases (PDEs) at concentrations >50 μM. | Improvement in pulmonary function. Therapeutic plasma concentrations are typically in the range of 10-20 mg/L (approximately 55-110 μM). | Pharmacodynamics / Mechanism of Action | [9][10] |
| Immunomodulation | Reduced mitogenic response of peripheral blood mononuclear cells (PBMCs) to concanavalin A. | Increased cAMP levels and reduced mitogenic response of PBMCs in preterm infants receiving aminophylline (a theophylline salt). | Pharmacodynamics / Immunomodulation | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols cited in the literature.
In Vitro Dissolution Studies for IVIVC
-
Objective: To determine the rate and extent of drug release from a dosage form under controlled laboratory conditions to predict its in vivo performance.
-
Apparatus: USP-compliant dissolution apparatus (e.g., paddle or basket type).
-
Media: Various dissolution media are used to simulate the gastrointestinal tract, such as water, phosphate buffer at different pH levels (e.g., 1.2, 6.8, 7.4), and media with added enzymes.[7][12][13]
-
Procedure:
-
The theophylline formulation (tablet or capsule) is placed in the dissolution vessel containing the specified medium at a controlled temperature (typically 37°C).
-
The apparatus is operated at a specific rotation speed.
-
Samples of the dissolution medium are withdrawn at predetermined time intervals.
-
The concentration of theophylline in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Spectrophotometry.[6][13]
-
The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.[7]
-
In Vitro and In Vivo Histone Deacetylase (HDAC) Activity Assay
-
Objective: To measure the effect of theophylline on the enzymatic activity of HDACs, which are involved in regulating inflammatory gene expression.
-
In Vitro Protocol (using A549 cells):
-
Human lung epithelial-like A549 cells are cultured.
-
Nuclear extracts containing HDACs are prepared from the cells.
-
The nuclear extracts are incubated with a radiolabeled acetylated histone substrate in the presence of varying concentrations of theophylline.
-
The reaction is stopped, and the deacetylated, radiolabeled product is extracted and quantified using a scintillation counter.
-
HDAC activity is expressed as disintegrations per minute per milligram of protein.[9]
-
-
In Vivo Protocol (using patient biopsies):
-
Bronchial biopsies are obtained from asthmatic patients before and after treatment with theophylline.
-
Nuclear extracts are prepared from the biopsy tissues.
-
HDAC activity in the nuclear extracts is measured using the same in vitro assay method described above.[9]
-
Visualizing Mechanisms and Workflows
Theophylline's Anti-inflammatory Signaling Pathway
The diagram below illustrates the proposed mechanism by which theophylline exerts its anti-inflammatory effects through the activation of histone deacetylase (HDAC). This activation leads to the suppression of inflammatory gene expression.
Caption: Theophylline's anti-inflammatory mechanism via HDAC2 activation.
In Vitro-In Vivo Correlation (IVIVC) Workflow
This diagram outlines the logical workflow for establishing a Level A IVIVC, which correlates in vitro drug dissolution with in vivo drug absorption.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Concluding Remarks
The correlation between in vitro and in vivo data is fundamental to the development of theophylline formulations. For pharmacokinetics, a strong IVIVC for sustained-release products allows in vitro dissolution data to serve as a reliable surrogate for in vivo bioequivalence, streamlining drug development and ensuring product quality.[3] For pharmacodynamics, in vitro studies on mechanisms like HDAC activation at specific concentrations have been validated by in vivo observations in patients, providing a molecular basis for theophylline's anti-inflammatory effects at low doses.[9] This integrated understanding enables a more rational approach to the design and evaluation of theophylline therapies, ultimately benefiting patients with respiratory diseases.
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 5. In vivo/in vitro correlation of experimental sustained-release theophylline formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro conditions for the study of the in vivo performance of sustained-release theophylline matrix tablets administered in fasted conditions and with a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. In vivo and in vitro effects of theophylline on the peripheral blood mononuclear cells from preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of theophylline floating microballoons using cellulose acetate butyrate and/or Eudragit RL 100 polymers with different permeability characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Head-to-head comparison of Theophylline Sodium Acetate and rolipram on PDE4 inhibition
A Head-to-Head Comparison of Theophylline and Rolipram on PDE4 Inhibition
Introduction
Theophylline and rolipram are both inhibitors of phosphodiesterase (PDE) enzymes, which play a crucial role in intracellular signaling by degrading cyclic adenosine monophosphate (cAMP). While both compounds ultimately lead to an increase in intracellular cAMP levels, they differ significantly in their specificity and potency, particularly concerning the PDE4 enzyme family. Theophylline, a methylxanthine derivative, has been used for decades in the treatment of respiratory diseases like asthma and COPD.[1][2][3] It is known as a weak, non-selective PDE inhibitor.[4][5] In contrast, rolipram was developed as a selective inhibitor of PDE4 and has been instrumental as a reference compound in pharmacological research, although its clinical application has been limited by side effects.[6][7] This guide provides a detailed comparison of their performance on PDE4 inhibition, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Selectivity
The core mechanism for both drugs' anti-inflammatory and smooth muscle relaxant effects involves the inhibition of phosphodiesterases. PDE enzymes hydrolyze cAMP, a critical second messenger, into AMP. By inhibiting these enzymes, theophylline and rolipram increase intracellular cAMP concentrations. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to effects such as smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[2][8]
Theophylline: Theophylline acts as a non-selective phosphodiesterase inhibitor, affecting multiple PDE isoenzymes, including PDE3, PDE4, and PDE5.[1][4][9] Its bronchodilatory effects are primarily attributed to PDE3 inhibition, while its anti-inflammatory actions are linked to PDE4 inhibition.[4] However, the concentrations at which theophylline inhibits these enzymes are relatively high.[4] Beyond PDE inhibition, theophylline's therapeutic effects are also mediated by other mechanisms, such as antagonizing adenosine receptors and activating histone deacetylase-2 (HDAC2), which helps to reduce the expression of inflammatory genes.[1][5][8]
Rolipram: In contrast, rolipram is a highly selective inhibitor of the PDE4 family.[10][11][12] The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are predominantly expressed in inflammatory and immune cells.[6][7] By specifically targeting PDE4, rolipram effectively elevates cAMP levels within these cells, leading to a potent anti-inflammatory response.[13][14] This selectivity for PDE4 is a key differentiator from the broad-spectrum activity of theophylline.
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the points of intervention for theophylline and rolipram.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for theophylline and rolipram against various PDE4 subtypes, highlighting the significant difference in their inhibitory power.
| Compound | Target PDE Subtype | IC50 |
| Rolipram | PDE4A | ~3 nM[10][11][12] |
| PDE4B | ~130 nM[10][11][12] | |
| PDE4D | ~240 nM[10][11][12] | |
| Theophylline | PDE4A | 1642 µM (1,642,000 nM)[15] |
| General PDE Activity | Ki: ~100 µM (100,000 nM)[3] |
Lower IC50 values indicate higher potency.
As the data clearly shows, rolipram is orders of magnitude more potent than theophylline in inhibiting PDE4 enzymes. Rolipram's IC50 values are in the nanomolar (nM) range, demonstrating high affinity, whereas theophylline's inhibitory activity is in the micromolar (µM) range, indicating much weaker interaction.
Experimental Protocols
PDE4 Inhibition Assay (Fluorescence Polarization)
A common method to determine the IC50 of PDE4 inhibitors is the fluorescence polarization (FP) assay. This technique measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.
Objective: To quantify the inhibitory effect of test compounds (Theophylline, Rolipram) on the activity of recombinant human PDE4 enzymes.
Materials:
-
Recombinant human PDE4A, PDE4B, or PDE4D enzyme.
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate.
-
Phosphate-binding agent or specific antibody.
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (Theophylline, Rolipram) serially diluted in DMSO.
-
Microplate reader capable of measuring fluorescence polarization.
-
Low-volume 384-well black microplates.
Methodology:
-
Reagent Preparation: Prepare assay buffer and dilute the PDE4 enzyme and FAM-cAMP substrate to their optimal working concentrations in the buffer.
-
Compound Dispensing: Dispense a small volume (e.g., 20-50 nL) of serially diluted test compounds into the wells of the microplate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor like rolipram at a high concentration (100% inhibition).
-
Enzyme Addition: Add the diluted PDE4 enzyme solution to all wells except the negative control wells.
-
Incubation: Briefly centrifuge the plate to mix the contents and incubate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, allowing the enzyme to hydrolyze the FAM-cAMP.
-
Detection: Stop the reaction by adding the binding agent/antibody, which binds to the hydrolyzed FAM-AMP product.
-
Data Acquisition: Measure the fluorescence polarization in each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: The FP signal is proportional to the amount of hydrolyzed substrate. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The diagram below outlines the typical workflow for a high-throughput screening (HTS) PDE4 inhibition assay.
Conclusion
The comparison between theophylline and rolipram for PDE4 inhibition reveals a stark contrast in both potency and selectivity.
-
Rolipram is a potent and highly selective inhibitor of PDE4, with inhibitory activity in the low nanomolar range. Its specificity for the PDE4 enzyme family makes it a valuable tool for studying the specific roles of this enzyme in inflammatory pathways.
-
Theophylline is a weak, non-selective PDE inhibitor, requiring micromolar concentrations to achieve significant PDE4 inhibition.[4][15] Its clinical efficacy is the result of a combination of mechanisms, including but not limited to, broad PDE inhibition.[5]
For researchers in drug development, this comparison underscores the evolution from broad-spectrum drugs like theophylline to highly targeted therapies. The development of selective PDE4 inhibitors was driven by the need to maximize anti-inflammatory effects while minimizing the side effects associated with the non-selective inhibition of other PDE families and off-target activities characteristic of theophylline.[5][16] Rolipram, despite its own limiting side effects that prevented its widespread clinical use, represents a critical step in this evolution and remains a benchmark for the development of newer, safer, and more effective PDE4 inhibitors.[6][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 3. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phosphodiesterase 4 inhibitors in chronic obstructive pulmonary disease: a new approach to oral treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rolipram | Cell Signaling Technology [cellsignal.com]
- 12. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDE4 inhibitor rolipram inhibits the expression of microsomal prostaglandin E synthase‐1 by a mechanism dependent on MAP kinase phosphatase‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of human phosphodiesterase 4A expressed in yeast cell GL62 by theophylline, rolipram, and acetamide-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phospodiesterase-4 inhibitors: Revolutionary treatment or just an expensive theophylline? [pneumon.org]
Assessing the Specificity of Theophylline Sodium Acetate on Different PDE Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Theophylline Sodium Acetate's specificity across various phosphodiesterase (PDE) isoforms. Theophylline, a methylxanthine derivative, has long been utilized in the treatment of respiratory diseases, primarily for its bronchodilatory and anti-inflammatory effects. Its mechanism of action is complex, but a significant component is its non-selective inhibition of PDEs. This guide synthesizes available experimental data to offer a clearer understanding of its interaction with different PDE families.
Overview of Theophylline's Interaction with PDE Isoforms
Theophylline is widely recognized as a non-selective phosphodiesterase inhibitor, meaning it inhibits multiple PDE isoenzymes without a strong preference for a specific one.[1][2][3][4][5][6][7] This broad-spectrum inhibition contributes to both its therapeutic effects and its side-effect profile.[1][4] The bronchodilatory actions of theophylline are primarily attributed to the inhibition of PDE3 and PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] The anti-inflammatory properties are also largely linked to the inhibition of PDE4.[9] Furthermore, inhibition of PDE5 can lead to an increase in cyclic guanosine monophosphate (cGMP).
While theophylline's non-selective nature is well-established, obtaining precise, directly comparable inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound across a comprehensive panel of all PDE isoforms from publicly available literature is challenging. Most studies characterize it as a general PDE inhibitor. However, some quantitative data and qualitative descriptions of its effects on specific isoforms are available.
Comparative Inhibition of PDE Isoforms by Theophylline
The following table summarizes the available data on the inhibitory activity of theophylline against various PDE isoforms. It is important to note that "this compound" is a salt form of theophylline, and in solution, the active moiety is theophylline. Therefore, data for theophylline is directly relevant.
| PDE Isoform | Substrate | Theophylline Inhibitory Activity | Key Functions of Isoform |
| PDE1 | Ca2+/calmodulin-dependent | Inhibited | Smooth muscle contraction, inflammation |
| PDE2 | cGMP-stimulated | Inhibited | Regulation of cardiac function, inflammation |
| PDE3 | cGMP-inhibited | Inhibited | Cardiac contraction, smooth muscle relaxation, platelet aggregation |
| PDE4 | cAMP-specific | Inhibited | Inflammation, airway smooth muscle regulation |
| PDE5 | cGMP-specific | Inhibited | Vascular smooth muscle relaxation |
| PDE7 | cAMP-specific | IC50: 343.5 µM[10] | T-cell activation, inflammation |
| General PDE | cAMP | Ki: ~100 µM[11] | General cyclic nucleotide hydrolysis |
Note: The lack of specific IC50 values for all isoforms in a single, comparative study highlights a gap in the publicly available research data. The provided values are from different studies and may have been determined under varying experimental conditions.
Signaling Pathway of PDE Inhibition
The mechanism of action of theophylline as a PDE inhibitor involves the modulation of intracellular second messengers, cAMP and cGMP. The following diagram illustrates this signaling pathway.
Experimental Protocols for Assessing PDE Activity
The determination of the inhibitory activity of a compound like this compound on different PDE isoforms typically involves in vitro enzyme assays. Below is a generalized protocol based on common methodologies.
Objective: To determine the IC50 value of this compound for a specific PDE isoform.
Materials:
-
Purified recombinant human PDE isoforms (e.g., PDE1-11)
-
This compound of known concentration
-
Substrate: cAMP or cGMP, often radiolabeled (e.g., [3H]-cAMP or [3H]-cGMP)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Mg2+)
-
5'-Nucleotidase (e.g., from snake venom)
-
Scintillation fluid and a scintillation counter, or a suitable non-radioactive detection system (e.g., fluorescence polarization, luminescence)
-
Microplates (e.g., 96-well)
Generalized Experimental Workflow:
Alternative Mechanisms of Action
It is crucial for researchers to consider that the overall pharmacological effects of theophylline are not solely due to PDE inhibition. Theophylline also acts as an antagonist at adenosine receptors and can activate histone deacetylases (HDACs), which contributes to its anti-inflammatory effects.[8] This multi-target profile complicates the attribution of its clinical efficacy to the inhibition of any single PDE isoform.
Conclusion
References
- 1. atsjournals.org [atsjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Theophylline Sodium Acetate
For researchers and professionals in drug development, the efficient and reproducible synthesis of active pharmaceutical ingredients and their intermediates is paramount. Theophylline Sodium Acetate, more formally known as the sodium salt of Theophylline-7-acetic acid, is a key intermediate in the synthesis of various xanthine-based drugs. This guide provides a comparative analysis of two prominent methods for its synthesis, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways.
Method 1: Traditional Synthesis from Theophylline
This conventional approach involves the direct alkylation of theophylline with a haloacetic acid, typically chloroacetic acid, in the presence of a base.
Method 2: Improved Synthesis from Dimethyl FAU
A more recent and improved method utilizes a theophylline intermediate, N,N-1,3-dimethyl-4-amino-5-formamidocarbazide (dimethyl FAU), and sodium chloroacetate. This method is designed to be safer and more efficient.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthesis methods based on available experimental data.
| Parameter | Method 1: Traditional Synthesis | Method 2: Improved Synthesis from Dimethyl FAU |
| Starting Materials | Theophylline, Chloroacetic Acid, Sodium Hydroxide | Dimethyl FAU, Sodium Chloroacetate, Sodium Hydroxide |
| Reported Yield | 86.5%[1][2] | > 90%[2][3] |
| Product Purity | Not explicitly stated in reviewed sources | 99.9%[2][3] |
| Reaction Time | Approximately 2.5 hours for the main reaction[1] | 1-2 hours for the condensation reaction[3] |
| Key Reagent Toxicity | Uses highly toxic chloroacetic acid[1] | Avoids the use of highly toxic chloroacetic acid by using sodium chloroacetate[1] |
Experimental Protocols
Method 1: Detailed Protocol for Traditional Synthesis
This protocol is based on established literature procedures.[1][2]
-
Preparation of Theophylline Sodium Salt: Theophylline is dissolved in an aqueous solution of sodium hydroxide and heated to 90°C for 30 minutes to form the theophylline sodium salt.
-
Alkylation Reaction: The temperature is then adjusted, and an aqueous solution of chloroacetic acid is added dropwise. The reaction mixture is heated to 95-100°C for approximately 2.5 hours. Throughout the reaction, the pH is maintained at 8-9 by the addition of sodium hydroxide. The reaction is considered complete when the pH remains stable.
-
Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by neutralization with concentrated hydrochloric acid. The resulting solid is then cooled, washed, filtered, and dried to yield 7-theophylline-acetic acid.
Method 2: Detailed Protocol for Improved Synthesis from Dimethyl FAU
This protocol is derived from patent literature detailing a safer and more efficient synthesis.[2][3]
-
Formation of Theophylline Sodium Salt: An aqueous solution of sodium hydroxide is heated to 40°C, and dimethyl FAU is added. The mixture is then heated to 90-95°C and held for 30 minutes to generate the theophylline sodium salt in situ. The pH is monitored and should be in the range of 10-11.
-
Condensation Reaction: The solution is cooled to 55-65°C, and an aqueous solution of sodium chloroacetate is added dropwise. The condensation reaction proceeds for 1-2 hours at this temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). During the reaction, a 20% aqueous solution of sodium carbonate is added as needed to maintain the pH between 8 and 12.
-
Work-up and Isolation: Upon completion of the reaction (indicated by the disappearance of the theophylline sodium salt spot on TLC), the pH of the aqueous solution containing the product is adjusted to 2-2.5 with an inorganic acid such as sulfuric acid. This causes the precipitation of theophylline-7-acetic acid. The product is then isolated by cooling crystallization.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two synthesis methods.
Caption: Comparative workflow of this compound synthesis methods.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Theophylline Sodium Acetate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. Theophylline Sodium Acetate, a compound utilized in various research applications, requires careful handling and adherence to specific disposal protocols to protect both laboratory personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Key Chemical and Safety Data
| Characteristic | Theophylline | Sodium Acetate | Disposal Consideration |
| Persistence | Not readily biodegradable[1] | Readily biodegradable[2] | Theophylline's persistence necessitates disposal as hazardous waste. |
| Toxicity | Toxic if swallowed[3] | Low acute toxicity[2] | Theophylline's toxicity requires containment and proper labeling. |
| Environmental Impact | Potential for water contamination[1] | Low potential for adverse environmental effects[2] | Prevents release into the environment through drains or regular trash. |
| Regulatory Status | Subject to pharmaceutical waste regulations[4][5][6] | Generally considered non-hazardous for disposal[2] | Disposal must comply with local, state, and federal hazardous waste regulations. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with the identification of the waste and culminates in its final, safe disposal by a certified hazardous waste management company.
Caption: Logical workflow for the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol for a Laboratory Setting
This protocol outlines a hypothetical procedure for the handling and initial treatment of small quantities of this compound waste in a research environment prior to its collection by a certified hazardous waste disposal service. Note: This procedure is for risk mitigation within the lab and does not replace the requirement for professional hazardous waste disposal.
Objective: To safely prepare this compound waste for disposal in accordance with hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Spill containment materials (e.g., absorbent pads)
-
Access to a designated hazardous waste accumulation area
Methodology:
-
Don Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[3]
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Collect all solid waste (e.g., contaminated filter paper, weighing boats) and unused product in a designated, compatible hazardous waste container.
-
For solutions containing this compound, pour the waste into a designated liquid hazardous waste container. Do not dispose of this compound solutions down the drain.[1]
-
-
Container Labeling:
-
Immediately label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard warnings (e.g., "Toxic").
-
-
-
Secure Storage:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated and secure hazardous waste accumulation area, away from general laboratory traffic. This area should provide secondary containment to prevent spills from spreading.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Most pharmaceutical waste of this nature is disposed of via high-temperature incineration at a permitted facility.[7][6]
-
-
Documentation:
-
Complete all required waste disposal paperwork, such as a hazardous waste manifest, as provided by your EHS department or the disposal contractor. Maintain a copy of these records for your laboratory's files.[6]
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Contain the spill using appropriate absorbent materials.
-
Clean the affected area thoroughly.
-
All materials used for spill cleanup must be placed in the hazardous waste container for this compound.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding a commitment to safety and environmental stewardship. Always consult your institution's specific waste management policies and procedures.
References
Personal protective equipment for handling Theophylline Sodium Acetate
Comprehensive Safety and Handling Guide: Theophylline Sodium Acetate
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before use.[1] | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] A face shield may be necessary for splash hazards.[1] | To protect eyes from dust particles and splashes. |
| Body Protection | A lab coat or a disposable gown made of a material resistant to chemical permeability.[2][3][4] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when dust may be generated.[1][5] | To prevent inhalation of airborne particles. |
| Engineering Controls | Handle in a well-ventilated area, such as under a chemical fume hood.[1][2] Eyewash stations and safety showers should be readily accessible.[6] | To minimize the concentration of airborne contaminants and provide immediate decontamination facilities. |
Operational and Disposal Plans
Adherence to structured operational and disposal protocols is fundamental for the safe management of this compound in a laboratory environment.
Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves, when handling the container.
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[1][7]
-
Store away from incompatible materials.[2]
Handling:
-
Always handle this compound within a designated area, preferably a chemical fume hood, to minimize dust generation and inhalation.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling the substance.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[7]
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.[7]
-
All waste materials should be placed in a suitable, clearly labeled, and closed container for disposal.[1]
-
Follow all applicable local, regional, and national regulations for chemical waste disposal.[2]
-
Do not dispose of the chemical down the drain or into the environment.[1][7]
Emergency Procedures
Immediate and appropriate responses to emergencies are critical to mitigating harm.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][2] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel.[2] Seek immediate medical attention.[1][2] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
In case of a fire, use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[1][2]
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.[1]
-
Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.[1]
-
Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it in a labeled container for disposal.[1]
-
Clean the spill area thoroughly.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
This diagram outlines the procedural flow from receiving the chemical to its final disposal, including emergency contingencies.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
